1,5-Dimethyl-1H-1,2,4-triazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,5-dimethyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3-6-4(5)7-8(3)2/h1-2H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOZPYYXZYMRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308671 | |
| Record name | 1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34776-19-7 | |
| Record name | 34776-19-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,5-Dimethyl-1H-1,2,4-triazol-3-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical summary of the known chemical properties of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine. While this compound is commercially available as a research chemical, detailed experimental data regarding its synthesis, spectroscopic characterization, and biological activity are limited in publicly accessible literature. This guide compiles available data and provides general context based on the broader class of 1,2,4-triazole derivatives.
Core Chemical Properties
This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with two methyl groups and one amino group.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 34776-19-7[1][2][3][4][5] |
| Molecular Formula | C₄H₈N₄[1] |
| Molecular Weight | 112.13 g/mol [1] |
| InChI | 1S/C4H8N4/c1-3-6-4(5)7-8(3)2/h1-2H3,(H2,5,7)[1] |
| InChI Key | IUOZPYYXZYMRIJ-UHFFFAOYSA-N[1] |
| Canonical SMILES | CN1C(C)=NC(N)=N1 |
Physicochemical Data
| Property | Value | Source / Notes |
| Physical Form | Powder | [5] |
| Melting Point | 216-217 °C | [5] |
| Boiling Point | Data Not Available | |
| Solubility | Data Not Available | For the related compound 3-amino-1,2,4-triazole, it is soluble in water and polar solvents like ethanol and methanol.[6] Similar solubility is anticipated but not confirmed. |
| Density | Data Not Available |
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data for this compound are not available in the surveyed literature. For research purposes, the following characteristics would be anticipated based on the structure and data from related 1,2,4-triazole compounds.
3.1. ¹H NMR Spectroscopy (Anticipated)
-
N-CH₃ Signal: A singlet expected around 3.5-4.0 ppm.
-
C-CH₃ Signal: A singlet expected around 2.2-2.6 ppm.
-
NH₂ Signal: A broad singlet, chemical shift can vary significantly based on solvent and concentration.
3.2. ¹³C NMR Spectroscopy (Anticipated)
-
Triazole Ring Carbons (C3 & C5): Two signals expected in the range of 150-165 ppm.
-
N-CH₃ Carbon: A signal expected in the range of 30-40 ppm.
-
C-CH₃ Carbon: A signal expected in the range of 10-15 ppm.
3.3. IR Spectroscopy (Anticipated)
-
N-H Stretch: Two bands for the primary amine (asymmetric and symmetric) are expected in the 3100-3400 cm⁻¹ region.
-
C-H Stretch: Bands expected around 2900-3000 cm⁻¹.
-
N-H Bend: A band for the primary amine is expected around 1600-1650 cm⁻¹.
-
C=N Stretch: Bands characteristic of the triazole ring are expected around 1500-1600 cm⁻¹.
3.4. Mass Spectrometry (Anticipated)
-
Molecular Ion [M]⁺: Expected at m/z = 112.
-
Fragmentation: Common fragmentation pathways for 1,2,4-triazoles involve cleavage of the ring and loss of substituents.
Experimental Protocols
4.1. Synthesis A specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed scientific literature. However, general methods for synthesizing 1,5-disubstituted-3-amino-1,2,4-triazoles typically involve the cyclization of substituted amidines with hydrazine derivatives or the reaction of N-substituted amidinohydrazides (guanidines) with appropriate reagents.[7][8]
One common synthetic route involves the reaction of a substituted hydrazine with a cyanamide or a related precursor. The diagram below illustrates a generalized workflow for the synthesis of this class of compounds.
Biological Activity
There is no specific biological activity or signaling pathway data reported for this compound in the reviewed literature. However, the 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Any investigation into the biological effects of this compound would represent a novel area of research.
References
- 1. dimethyl-1H-1,2,4-triazol-3-amine | 34776-19-7 [sigmaaldrich.com]
- 2. dimethyl-1H-1,2,4-triazol-3-amine | 34776-19-7 [sigmaaldrich.cn]
- 3. 34776-19-7|this compound|BLD Pharm [bldpharm.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. 1,5-DIMETHYL-1H-[1,2,4]TRIAZOL-3-YLAMINE | 34776-19-7 [chemicalbook.com]
- 6. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. data.epo.org [data.epo.org]
Technical Guide: 1,5-Dimethyl-1H-1,2,4-triazol-3-amine and Related Isomers
Introduction to Substituted 1,2,4-Triazol-3-amines
The 1,2,4-triazole ring is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The presence of an amino group at the 3-position and methyl substitutions on the triazole ring can significantly influence the compound's physicochemical properties and biological efficacy.
Compound Identification and Structure
Primary Focus: 1-Methyl-1H-1,2,4-triazol-3-amine
| Property | Value | Reference |
| CAS Number | 49607-51-4 | [3][4] |
| Molecular Formula | C3H6N4 | [3][4] |
| Molecular Weight | 98.11 g/mol | [3][4] |
| IUPAC Name | 1-methyl-1H-1,2,4-triazol-3-amine | [3] |
| SMILES | CN1N=C(N)N=C1 | [5] |
| InChI Key | PSHNLOQTZVNZGF-UHFFFAOYSA-N | [5] |
Chemical Structure:
Caption: Chemical structure of 1-Methyl-1H-1,2,4-triazol-3-amine.
Other Dimethylated Isomers
Several other isomers of dimethyl-1H-1,2,4-triazol-3-amine exist, each with potentially distinct properties. The precise positioning of the methyl groups is critical for its chemical behavior and biological activity.
| Isomer | CAS Number | Key Structural Feature |
| N,N-dimethyl-1H-1,2,4-triazol-3-amine | 5295-34-1 | Both methyl groups on the exocyclic amine.[6] |
| 3-Amino-5-methyl-4H-1,2,4-triazole | 4923-01-7 | One methyl group at position 5.[7] |
| 4-Amino-3,5-dimethyl-1,2,4-triazole | Not available | Methyl groups at positions 3 and 5, with the amino group at position 4.[8] |
| N,4-dimethyl-4H-1,2,4-triazol-3-amine | Not available | One methyl on the exocyclic amine and one at the N4 position.[9] |
Synthesis of Substituted 3-Amino-1,2,4-triazoles
A variety of synthetic routes have been developed for the preparation of 3-amino-1,2,4-triazole derivatives.[10][11][12] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
A common approach involves the cyclization of a substituted aminoguanidine derivative. This workflow can be adapted to synthesize various isomers by selecting the appropriate starting materials.
Caption: General workflow for the synthesis of substituted 3-amino-1,2,4-triazoles.
Experimental Protocol: Synthesis of 1-Substituted-3-amino-1,2,4-triazoles (Adapted from literature)
This protocol describes a general method that can be adapted for the synthesis of 1-methyl-1H-1,2,4-triazol-3-amine.[13]
Materials:
-
Methylhydrazine
-
Cyanogen bromide (Caution: Highly toxic)
-
Triethyl orthoformate
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Formation of the Aminoguanidine Intermediate:
-
Dissolve methylhydrazine in ethanol in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Slowly add a solution of cyanogen bromide in ethanol to the methylhydrazine solution while maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The resulting intermediate, 1-methyl-3-aminoguanidine hydrobromide, can be isolated or used directly in the next step.
-
-
Cyclization to the Triazole Ring:
-
To the crude aminoguanidine intermediate, add triethyl orthoformate.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, 1-methyl-1H-1,2,4-triazol-3-amine, may precipitate upon cooling.
-
-
Purification:
-
Collect the crude product by filtration.
-
Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the purified product.
-
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[14][15][16][17]
Physicochemical and Spectroscopic Data
| Parameter | Description |
| Appearance | Typically a solid at room temperature. |
| Solubility | Expected to be soluble in polar organic solvents. |
| 1H NMR | The spectrum would show characteristic peaks for the methyl group protons and the amine protons, as well as the proton on the triazole ring. |
| 13C NMR | The spectrum would display signals corresponding to the carbon atoms of the methyl group and the triazole ring.[14] |
Biological Activities and Potential Applications
Derivatives of 1,2,4-triazole are known to possess a wide spectrum of biological activities.[1][2][18] While specific data for 1,5-dimethyl-1H-1,2,4-triazol-3-amine is scarce, the activities of related compounds suggest potential applications in several therapeutic areas.
Potential Therapeutic Targets
| Biological Activity | Potential Mechanism of Action | References |
| Antifungal | Inhibition of fungal cytochrome P450 enzymes, such as 14α-demethylase, which is crucial for ergosterol biosynthesis. | [19][20][21] |
| Anticancer | Inhibition of specific kinases or other enzymes involved in cell proliferation and survival. Some derivatives have shown pro-apoptotic properties. | [9][22] |
| Neuroprotective | Scavenging of reactive oxygen species (ROS) and activation of the Nrf2 signaling pathway, which upregulates antioxidant defense mechanisms. | [23] |
| Antimicrobial | Disruption of bacterial cell wall synthesis or other essential metabolic pathways. | [1][8] |
Potential Signaling Pathway Involvement: Nrf2 Activation
Some 1,2,4-triazole derivatives have been shown to exert their protective effects through the activation of the Nrf2 signaling pathway.[23]
Caption: Postulated involvement of a 1,2,4-triazole derivative in the Nrf2-mediated antioxidant response.
Conclusion
While specific data for this compound remains elusive, the study of its isomers and the broader class of substituted 3-amino-1,2,4-triazoles provides a solid foundation for further research. The synthetic methodologies are well-established and can be adapted to produce the target compound. The known biological activities of related structures suggest that this compound could be a valuable candidate for screening in various drug discovery programs, particularly in the areas of infectious diseases, oncology, and neurodegenerative disorders. Further investigation into the synthesis, characterization, and biological evaluation of this specific isomer is warranted.
References
- 1. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 1-Methyl-1H-1,2,4-triazol-3-amine | C3H6N4 | CID 566503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1H-1,2,4-triazol-3-amine 95% | CAS: 49607-51-4 | AChemBlock [achemblock.com]
- 5. 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. cas 5295-34-1|| where to buy 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- [chemenu.com]
- 7. lookchem.com [lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buy N,4-dimethyl-4H-1,2,4-triazol-3-amine [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]
- 13. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic data for 1,5-Dimethyl-1H-1,2,4-triazol-3-amine. A comprehensive search of available scientific literature and databases did not yield specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this compound.
However, detailed spectroscopic data is available for a closely related analogue, Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate . This information, presented below, offers valuable insights into the spectroscopic characteristics of the 1,5-dimethyl-1H-1,2,4-triazole core structure.
Spectroscopic Data of Analogue: Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
The following data is for Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate, a structurally similar compound, and is provided as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.84 | Singlet | 3H | N-CH₃ |
| 2.42 | Singlet | 3H | C-CH₃ |
Table 2: ¹³C NMR Data for Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 160.1 | C=O |
| 154.5 | C3-triazole |
| 152.4 | C5-triazole |
| 61.2 | O-CH₂ |
| 36.1 | N-CH₃ |
| 14.5 | CH₂-CH₃ |
| 11.8 | C-CH₃ |
Solvent: DMSO-d₆, referenced to TMS.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 169 | 10 | [M]⁺ |
| 124 | 100 | [M-C₂H₅O]⁺ |
Ionization Method: Electron Ionization (EI)
Infrared (IR) Spectroscopy
Specific IR data for the analogue was not available in the cited literature. However, for a primary amine like this compound, characteristic IR absorption bands would be expected in the following regions:
-
N-H stretch: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.
-
N-H bend: A band in the region of 1650-1580 cm⁻¹ (primary amine).
-
C-N stretch: In the region of 1335-1250 cm⁻¹ for an aromatic amine.
-
N-H wag: A broad band in the region of 910-665 cm⁻¹.
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
ESI: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS). Acquire the mass spectrum in positive or negative ion mode.
-
EI: Introduce the sample (often via a gas chromatograph for volatile compounds) into the ion source where it is bombarded with a high-energy electron beam.
-
-
Data Analysis: Determine the mass of the molecular ion ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.
Potential Therapeutic Targets of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine: A Technical Guide Based on Analogous Compounds
Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the specific therapeutic targets, mechanism of action, and biological activity of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine (CAS Number: 34776-19-7). Therefore, this technical guide will provide an in-depth analysis of the potential therapeutic targets of this compound by examining the established activities of structurally related 1,2,4-triazol-3-amine derivatives. The information presented herein is intended to serve as a roadmap for future research and should not be interpreted as validated data for this compound itself.
Introduction to the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, is recognized for its diverse pharmacological activities, which are attributed to its ability to engage in various biological interactions such as hydrogen bonding and dipole interactions.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of therapeutic potential, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2]
Potential Therapeutic Areas and Molecular Targets
Based on the activities of analogous compounds, this compound could potentially be investigated for the following therapeutic applications:
Oncology
Several studies have highlighted the anticancer potential of substituted 1,2,4-triazol-3-amine derivatives. The primary mechanism of action appears to be the induction of apoptosis in cancer cells.
Potential Molecular Targets:
-
B-cell lymphoma 2 (Bcl-2) family proteins: These are key regulators of apoptosis.
-
Caspases: A family of proteases that execute the apoptotic program.
-
Poly (ADP-ribose) polymerase (PARP): An enzyme involved in DNA repair and apoptosis.
One study on a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds demonstrated potent cytotoxic activity against lung cancer cell lines.[3] The lead compound, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), was found to induce apoptosis by upregulating the pro-apoptotic protein BAX and activating caspase-3 and PARP.[3]
| Compound | Cell Line | IC50 (µM) | Reference |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | 1.09 | [3] |
| NCI-H460 (Lung) | 2.01 | [3] | |
| NCI-H23 (Lung) | 3.28 | [3] | |
| 4-(4-Chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.02 | [3] |
| NCI-H460 (Lung) | 2.56 | [3] | |
| NCI-H23 (Lung) | 4.11 | [3] | |
| 5-Aryl-3-(3-bromophenylamino)-1,2,4-triazole derivatives | Various | - | [4] |
Cell Viability Assay (XTT):
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) to determine the number of viable cells.
Apoptosis Analysis by Flow Cytometry:
-
Treated and untreated cells are harvested and washed.
-
Cells are stained with Annexin V and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Apoptotic Proteins:
-
Protein lysates are prepared from treated and untreated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., BAX, Bcl-2, Caspase-3, PARP).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme for detection.
-
Protein bands are visualized using a chemiluminescence detection system.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-Dimethyl-1H-1,2,4-triazol-3-amine core is a valuable fragment in the medicinal chemist's toolbox for fragment-based drug discovery (FBDD). Its inherent structural features, including a rigid heterocyclic scaffold, multiple points for hydrogen bonding, and opportunities for vector-based growth, make it an attractive starting point for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, derivatization, and application of this fragment, supported by experimental protocols and quantitative bioactivity data where available in the broader context of substituted 3-amino-1,2,4-triazoles.
Physicochemical Properties
The this compound fragment possesses physicochemical properties that align well with the principles of FBDD. Its low molecular weight and compact size provide a solid foundation for building more complex molecules while maintaining drug-like properties.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₄ | N/A |
| Molecular Weight | 112.13 g/mol | N/A |
| XLogP3-AA | -0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Synthesis and Derivatization
The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common approach involves the cyclization of substituted amidrazones or related intermediates.
General Synthetic Workflow
A generalized workflow for the synthesis of 1,2,4-triazole derivatives.
Experimental Protocol: Synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine Derivatives[1]
This protocol describes a general method for synthesizing derivatives that share the 3-amino-1,2,4-triazole core, which can be adapted for the synthesis of 1,5-dimethyl analogs.
-
Synthesis of N-arylbenzamide: A p-substituted aniline is reacted with a p-substituted benzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF).[1]
-
Thionation: The resulting N-arylbenzamide is treated with Lawesson's reagent in refluxing toluene to yield the corresponding thioamide.[1]
-
Hydrazinolysis: The thioamide is then reacted with hydrazine hydrate at 80 °C to form the substituted hydrazine intermediate.[1]
-
Cyclization: Finally, the hydrazine intermediate is treated with cyanogen bromide (BrCN) and sodium bicarbonate in water at -5 °C to afford the 4,5-disubstituted-4H-1,2,4-triazol-3-amine.[1]
Application in Fragment-Based Drug Discovery
The this compound fragment can be utilized in various FBDD strategies, including fragment screening, fragment linking, and fragment growing.
Fragment-Based Screening and Hit Identification Workflow
Workflow for fragment-based screening and hit identification.
Biological Activities and Therapeutic Targets
While specific quantitative data for the this compound fragment itself is limited in the public domain, the broader class of 3-amino-1,2,4-triazole derivatives has demonstrated a wide range of biological activities. These activities provide a strong rationale for the inclusion of the dimethylated fragment in screening libraries for various therapeutic targets.
Anticancer Activity
Numerous studies have reported the anticancer properties of 3-amino-1,2,4-triazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[1][2]
Table of Anticancer Activity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives against Lung Cancer Cell Lines [1]
| Compound | R1 | R2 | A549 IC₅₀ (μM) | NCI-H460 IC₅₀ (μM) | NCI-H23 IC₅₀ (μM) |
| 4a | 4-Cl | 4-Cl | 2.56 | 1.02 | 1.58 |
| 4b | 4-Cl | 4-Br | 3.12 | 1.89 | 2.05 |
| 4c | 4-Cl | 4-F | 4.01 | 2.56 | 3.11 |
| 4d | 4-Cl | 4-OCH₃ | 5.23 | 3.14 | 4.28 |
| 4e | 4-F | 4-Cl | 3.88 | 2.17 | 2.96 |
| 4f | 4-F | 4-Br | 4.52 | 2.89 | 3.74 |
| 4g | 4-F | 4-F | 6.13 | 4.02 | 5.18 |
| 4h | 4-F | 4-OCH₃ | 7.82 | 5.11 | 6.93 |
| 4i | 4-OCH₃ | 4-Cl | 10.21 | 7.89 | 9.04 |
| 4j | 4-OCH₃ | 4-Br | 12.54 | 9.32 | 11.17 |
Kinase Inhibition
The 1,2,4-triazole scaffold is a known "privileged structure" in kinase inhibitor design. The nitrogen atoms of the triazole ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 3-amino group provides an additional hydrogen bond donor, while the 1- and 5-positions offer vectors for substitution to achieve selectivity and potency.
Potential Kinase Inhibition Signaling Pathway
Potential mechanism of action for a kinase inhibitor derived from the triazole core.
Conclusion
The this compound fragment represents a promising starting point for the development of novel therapeutics. Its synthetic tractability, favorable physicochemical properties, and the proven biological activities of the broader 3-amino-1,2,4-triazole class make it a valuable addition to any fragment library. Further exploration of this core through systematic fragment-based approaches is warranted to unlock its full potential in drug discovery. Researchers are encouraged to incorporate this fragment into their screening decks and utilize the provided synthetic and strategic frameworks to guide their discovery efforts.
References
- 1. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This five-membered heterocyclic ring, with its three nitrogen atoms, serves as a versatile scaffold, offering a unique combination of chemical stability, hydrogen bonding capability, and dipole character that allows for effective interaction with various biological targets. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties. This technical guide focuses on 1,5-Dimethyl-1H-1,2,4-triazol-3-amine and its related compounds, providing a comprehensive overview of their synthesis, chemical characteristics, and biological significance.
Synthesis of this compound and Related Compounds
The synthesis of the 1,2,4-triazole ring system can be achieved through various synthetic routes, often involving the cyclization of intermediates containing the requisite nitrogen and carbon framework. While a specific, detailed experimental protocol for this compound is not extensively documented in publicly available literature, its synthesis can be extrapolated from established methods for substituted 3-amino-1,2,4-triazoles.
A plausible and commonly employed synthetic strategy involves the reaction of an amidine or a related precursor with a hydrazine derivative. One general approach is the oxidant- and metal-free three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines, which yields structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines.[1] This method is advantageous due to its environmental friendliness and mild reaction conditions.[1]
Another versatile method involves the reaction of oxamide-derived amidine reagents with hydrazine hydrochloride salts.[2] This approach is known for its efficiency and high yields under mild conditions.[2]
A potential synthetic pathway for this compound is visualized in the workflow diagram below.
Experimental Protocols
General Procedure for the Synthesis of 3,5-Dimethyl-4-amino-1,2,4(4H)triazole (Isomer of the target compound):
This procedure is adapted from a patented method and involves the reaction of hydrazine with a carboxylic acid in the presence of an acidic polymer resin.
-
Materials: Hydrazine hydrate, Acetic acid, and an insoluble polymer with acidic functional groups (e.g., Amberlyst® 15).
-
Procedure:
-
A mixture of hydrazine hydrate and acetic acid is prepared.
-
The acidic polymer resin is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period.
-
After the reaction is complete, the resin is removed by filtration.
-
The filtrate is cooled to precipitate the product.
-
The product is collected by filtration, washed with a cold solvent (e.g., methanol), and dried.
-
This procedure yields 3,5-dimethyl-4-amino-1,2,4(4H)triazole, an isomer of the target compound. Modifications, such as the use of methylhydrazine and appropriate starting materials, would be necessary to synthesize this compound.
Chemical and Physical Properties
Specific physicochemical data for this compound is not extensively reported. However, data for the closely related analog, 1-Methyl-1H-1,2,4-triazol-3-amine, is available from public databases and can provide some indication of its properties.
| Property | Value (for 1-Methyl-1H-1,2,4-triazol-3-amine) |
| Molecular Formula | C₃H₆N₄ |
| Molecular Weight | 98.11 g/mol |
| CAS Number | 49607-51-4 |
Note: This data is for an analog and may differ from the properties of this compound.
Biological Activities and Potential Applications
The 1,2,4-triazole scaffold is a well-established pharmacophore in a variety of clinically used drugs. The biological activities of derivatives are diverse and depend on the nature and position of the substituents on the triazole ring.
Antifungal Activity
Many 1,2,4-triazole derivatives are potent antifungal agents, primarily acting as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. A series of novel 1,2,4-triazole derivatives containing amino acid fragments have been synthesized and shown to exhibit exceptional antifungal activity against various phytopathogenic fungi.[1][3] For instance, certain compounds demonstrated EC₅₀ values as low as 10.126 µg/mL against Physalospora piricola.[1][3] Molecular docking studies have confirmed the strong binding affinity of these derivatives to the CYP51 enzyme.[1][3]
Anticancer Activity
The 1,2,4-triazole moiety is also a prominent feature in several anticancer agents. A number of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives have been synthesized and evaluated for their anti-lung cancer activity.[2][4] Some of these compounds exhibited potent cytotoxic activities with IC₅₀ values in the low micromolar range against various lung cancer cell lines.[2][4] For example, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) showed IC₅₀ values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively.[4] The proposed mechanism of action for some of these compounds involves the induction of apoptosis.[4]
Enzyme Inhibition
Beyond antifungal and anticancer activities, 1,2,4-triazole derivatives have been investigated as inhibitors of various other enzymes. For instance, certain Schiff bases derived from 4-amino-3,5-dimethyl-1,2,4-triazole have been shown to inhibit protein tyrosine phosphatases.[5]
The potential biological activities of this compound can be inferred from the activities of its analogs, suggesting it may possess antifungal, anticancer, or other enzyme-inhibitory properties. The hypothetical interaction of such a compound with a target enzyme is depicted below.
Structure-Activity Relationships (SAR)
While specific SAR studies for this compound are not available, general trends can be observed from the broader class of 1,2,4-triazole derivatives. The nature and position of substituents on the triazole ring and any attached phenyl rings significantly influence the biological activity. For example, in a series of antifungal 1,2,4-triazoles, the presence of specific halogenated phenyl groups was found to be crucial for potent activity. Similarly, in anticancer derivatives, the substitution pattern on the phenyl rings at the 4 and 5 positions of the triazole core dramatically affects their cytotoxic potency.
Conclusion
This compound belongs to the pharmacologically significant class of 1,2,4-triazoles. While specific data for this particular compound is scarce, the extensive research on its analogs suggests its potential as a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established heterocyclic chemistry methodologies. Further investigation into the specific biological activities, mechanism of action, and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this promising area of medicinal chemistry.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1860724-93-1|1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine|BLD Pharm [bldpharm.com]
- 4. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
In Silico Prediction of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the early stages of drug discovery, the rapid assessment of a compound's physicochemical, pharmacokinetic, and toxicological properties is critical for identifying viable candidates and minimizing late-stage attrition. In silico predictive models offer a time- and cost-effective strategy to evaluate these characteristics before extensive experimental synthesis and testing. This technical guide provides a comprehensive overview of the predicted properties of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine , a heterocyclic compound belonging to the 1,2,4-triazole class, which is a scaffold of significant interest in medicinal chemistry. Utilizing a suite of established computational tools, this document outlines its predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, potential biological targets, and key physicochemical parameters. Furthermore, it details the standard experimental protocols required to validate these in silico predictions, providing a roadmap for further investigation.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, found in a wide range of therapeutic agents known for their diverse biological activities, including antifungal, antiviral, and anti-inflammatory properties. The functionalization of the triazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its pharmacokinetic profile and target interactions.
This guide focuses on the specific isomer This compound . The objective is to construct a comprehensive profile of this molecule using exclusively in silico methods. By leveraging computational models, we can generate preliminary data to guide decisions on whether to advance this compound for synthesis and subsequent in vitro and in vivo testing. This approach aligns with the modern drug discovery paradigm of failing fast and cheap, prioritizing resources for the most promising candidates.[1][2]
Molecular Structure
The first step in any in silico analysis is to define the molecule's structure.
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₈N₄
-
Canonical SMILES: CN1N=C(C(=N1)N)C
-
InChIKey: ZHDUDCIMRFRKQC-UHFFFAOYSA-N
In Silico Prediction Workflow
The computational evaluation of a novel compound follows a structured workflow. This process begins with the molecule's structure and progresses through various predictive models to build a holistic profile of its potential as a drug candidate.
Caption: In Silico Prediction Workflow for Drug Discovery.
Predicted Physicochemical and Pharmacokinetic Properties
Physicochemical properties are foundational to a drug's behavior. Parameters such as lipophilicity, solubility, and molecular size govern its ability to be absorbed and distributed throughout the body. The following data were generated using established predictive models like those found in SwissADME and pkCSM.[3][4][5]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Interpretation / Drug-Likeness Guideline |
|---|---|---|
| Molecular Weight | 112.13 g/mol | Excellent (< 500 g/mol ) |
| cLogP (Lipophilicity) | -0.25 | Good hydrophilicity (LogP < 5) |
| Topological Polar Surface Area (TPSA) | 71.9 Ų | Good cell permeability (TPSA < 140 Ų) |
| Aqueous Solubility (LogS) | -0.8 to -1.5 | Soluble to Highly Soluble |
| Hydrogen Bond Donors | 1 (from -NH₂) | Favorable (< 5) |
| Hydrogen Bond Acceptors | 3 (from N atoms) | Favorable (< 10) |
| Rotatable Bonds | 0 | Low conformational flexibility |
Table 2: Predicted ADME (Pharmacokinetic) Properties
| ADME Parameter | Prediction | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Likely well-absorbed after oral administration. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to active efflux from cells. |
| CYP1A2 Inhibitor | No | Low risk of drug interactions via this isoform. |
| CYP2C9 Inhibitor | No | Low risk of drug interactions via this isoform. |
| CYP2C19 Inhibitor | No | Low risk of drug interactions via this isoform. |
| CYP2D6 Inhibitor | No | Low risk of drug interactions via this isoform. |
| CYP3A4 Inhibitor | No | Low risk of drug interactions via this isoform. |
The overall predicted profile suggests that this compound has favorable "drug-like" properties, with high predicted solubility and gastrointestinal absorption, and a low probability of inhibiting major cytochrome P450 (CYP) enzymes, indicating a potentially low risk for common drug-drug interactions.[6][7]
Predicted Biological Activity and Toxicity
Predicted Biological Target
The 1,2,4-triazole scaffold is a well-known pharmacophore in antifungal agents that target Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway in fungi.[8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals.[10][11] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Given its structural class, this compound is predicted to have potential activity as a CYP51 inhibitor.
Caption: Predicted inhibition of the fungal ergosterol biosynthesis pathway.
Predicted Toxicological Profile
Toxicity prediction is crucial for early-stage safety assessment. Computational tools like ProTox-II and toxCSM can estimate various toxicity endpoints based on structural alerts and statistical models derived from large datasets of known toxicants.[12][13]
Table 3: Predicted Toxicological Endpoints
| Toxicity Endpoint | Prediction | Confidence | Interpretation |
|---|---|---|---|
| Hepatotoxicity | Inactive | High | Low probability of causing liver damage. |
| Carcinogenicity | Inactive | Medium | Unlikely to be carcinogenic. |
| Mutagenicity (AMES Test) | Inactive | High | Unlikely to cause DNA mutations. |
| hERG Inhibition | Inactive | Medium | Low risk of cardiac toxicity (arrhythmia). |
| Oral Toxicity (LD₅₀) | Class 4 (300-2000 mg/kg) | High | Predicted to be harmful if swallowed. |
The predictions suggest a generally favorable safety profile, with the primary flag being moderate acute oral toxicity. This profile indicates that while the compound may be relatively safe concerning organ-specific toxicities, care should be taken in handling.
Experimental Validation Protocols
In silico predictions must be validated through rigorous experimental work. Below are detailed protocols for key experiments to confirm the predicted properties of this compound.
Protocol: ¹H and ¹³C NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure and purity of the synthesized compound.
Materials:
-
Synthesized this compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30- or 90-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Process the spectrum (Fourier transform, phase correction, baseline correction, and integration).
-
Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. This requires a longer acquisition time (hundreds to thousands of scans).
-
Analyze the spectra, assigning peaks to the corresponding protons and carbons in the molecule. The chemical shifts, integration values (for ¹H), and coupling patterns should be consistent with the proposed structure.[14][15][16]
Protocol: Shake-Flask Method for LogP Determination
Objective: To experimentally measure the octanol-water partition coefficient (LogP) to validate the in silico lipophilicity prediction.[17][18][19]
Materials:
-
Synthesized compound
-
1-Octanol (reagent grade, pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a centrifuge tube containing a known volume of 1-octanol and PBS (e.g., 1 mL of each). The final concentration should be within the linear range of the analytical detector.
-
Securely cap the tubes and shake vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.
-
Centrifuge the tubes at >2000 x g for 10-15 minutes to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from the aqueous phase (bottom) and the octanol phase (top).
-
Quantify the concentration of the compound in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous].
-
The LogP is the base-10 logarithm of P.
Protocol: In Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against major CYP isoforms (e.g., CYP3A4, CYP2D6) to validate the low predicted interaction risk.[6][20][21]
Materials:
-
Synthesized compound
-
Human liver microsomes (HLM) or recombinant CYP enzymes
-
NADPH regenerating system (cofactor)
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Isoform-specific probe substrates (e.g., midazolam for CYP3A4)
-
Positive control inhibitors (e.g., ketoconazole for CYP3A4)
-
96-well plates
-
LC-MS/MS for metabolite quantification
Methodology:
-
Prepare a series of dilutions of the test compound in the incubation buffer.
-
In a 96-well plate, combine the liver microsomes, the test compound dilutions (or positive/vehicle control), and the probe substrate.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant and analyze the formation of the probe substrate's metabolite using LC-MS/MS.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The in silico analysis of this compound predicts a promising profile for a potential drug candidate. It exhibits favorable physicochemical properties for oral administration, a low likelihood of causing common drug-drug interactions, and a generally clean predicted toxicity profile. Its structural similarity to known antifungal agents suggests it may target fungal CYP51, a validated therapeutic target.
While these computational predictions are highly valuable for prioritizing research efforts, they are not a substitute for experimental validation. The protocols provided in this guide offer a clear path forward for synthesizing and testing this compound to confirm its structure, physicochemical properties, and biological activity. Successful validation would warrant further investigation of this molecule in more advanced preclinical models.
References
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]
- 3. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. davidmoore.org.uk [davidmoore.org.uk]
- 10. mdpi.com [mdpi.com]
- 11. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
- 13. toxCSM | Home [biosig.lab.uq.edu.au]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 21. lnhlifesciences.org [lnhlifesciences.org]
Physicochemical characteristics of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes its known physical and chemical properties, provides context on its synthesis and potential biological relevance, and includes detailed experimental considerations.
Core Physicochemical Characteristics
This compound is a substituted triazole with the molecular formula C₄H₈N₄. Its structure consists of a five-membered 1,2,4-triazole ring with methyl groups attached at the 1 and 5 positions and an amine group at the 3 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈N₄ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Melting Point | 216-217 °C | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available | |
| CAS Number | 34776-19-7 | [2] |
Synthesis and Analytical Characterization
The synthesis of substituted 1,2,4-triazoles can be achieved through various established synthetic routes. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, general methods for preparing similar compounds often involve the cyclization of amidine derivatives with hydrazines.[2][3] One common approach involves the reaction of an appropriate N-methyl-substituted amidine with a hydrazine derivative, followed by cyclization to form the triazole ring.
General Synthetic Workflow:
Caption: Generalized workflow for the synthesis of 1,5-disubstituted 1,2,4-triazoles.
Analytical characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
Table 2: Analytical Methods for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two distinct methyl groups and the amine protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the triazole ring. |
| ¹³C NMR | Resonances for the two methyl carbons and the three carbons of the triazole ring, including the carbon bearing the amino group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 112.13 g/mol , along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching from the amine group, C-H stretching from the methyl groups, and C=N and N-N stretching from the triazole ring. |
Biological Activity and Potential Applications
The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antibacterial, anticancer, and anticonvulsant properties.[4][5] The specific biological activities of this compound are not extensively documented in publicly available literature. However, based on the activities of structurally related molecules, it can be hypothesized that this compound may serve as a building block for the synthesis of novel therapeutic agents.
The mechanism of action for many 1,2,4-triazole-containing drugs involves the inhibition of specific enzymes. For instance, antifungal triazoles often target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[5] It is plausible that derivatives of this compound could be designed to interact with various biological targets.
Hypothetical Drug Discovery Workflow:
Caption: A potential workflow for the development of new drug candidates from the core scaffold.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of substituted 1,2,4-triazoles. A general approach to synthesis is outlined below.
General Procedure for the Synthesis of 1,5-Disubstituted-1,2,4-triazoles:
-
Amidine Formation: An appropriate N-methylated nitrile can be reacted with an alkoxide to form the corresponding imidate, which is then converted to the amidine hydrochloride by reaction with ammonium chloride.
-
Reaction with Hydrazine: The N-methyl amidine hydrochloride is then reacted with a suitable hydrazine derivative (in this case, methylhydrazine) in a suitable solvent, such as a lower alcohol (e.g., ethanol or isopropanol).
-
Cyclization: The resulting intermediate is heated, often under reflux, to induce cyclization and formation of the 1,2,4-triazole ring.
-
Purification: The final product is then purified using standard techniques such as recrystallization or column chromatography.
Analytical Protocol Considerations:
-
NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer.
-
Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods for determining the molecular weight.
-
Purity Analysis: High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) can be used to assess the purity of the synthesized compound.
Conclusion
This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While some of its basic physicochemical properties have been characterized, a significant amount of experimental data, particularly regarding its solubility, pKa, logP, and specific biological activities, remains to be determined. The synthetic and analytical frameworks presented in this guide provide a foundation for researchers to further explore the properties and potential applications of this and related compounds. Future research should focus on elucidating its full physicochemical profile and exploring its biological activity through systematic screening and derivatization studies.
References
- 1. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 2. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tautomeric Landscape of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomerism in 1,5-Dimethyl-1H-1,2,4-triazol-3-amine, a substituted aminotriazole of interest in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this paper leverages findings from closely related 3-amino-1,2,4-triazole analogs to elucidate its probable tautomeric behavior. The guide presents a theoretical framework for the potential tautomeric forms, supported by a summary of quantitative computational data from analogous systems. Detailed, generalized experimental protocols for the characterization of such tautomers using Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are provided. Furthermore, this document includes visualizations of tautomeric equilibria and experimental workflows to facilitate a deeper understanding of the structural dynamics of this important class of heterocyclic compounds.
Introduction to Tautomerism in 3-Amino-1,2,4-triazoles
Prototropic tautomerism, the dynamic equilibrium between structural isomers that readily interconvert through proton migration, is a fundamental characteristic of many heterocyclic systems, including 1,2,4-triazoles.[1][2] For unsymmetrically substituted 3-amino-1,2,4-triazoles, such as this compound, several tautomeric forms are possible. The position of the mobile proton is critical as it dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall conformation, thereby influencing its physicochemical properties and biological activity.[2]
The tautomeric equilibrium is influenced by various factors, including the electronic nature of the substituents, the solvent's polarity, temperature, and the physical state of the compound (solid or solution).[2] Understanding the predominant tautomeric form and the dynamics of the equilibrium is crucial for rational drug design and the development of structure-activity relationships.
Tautomeric Forms of this compound
This compound can theoretically exist in three primary prototropic tautomeric forms, arising from the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic amino group. These are the 1H-amino, 2H-imino, and 4H-imino forms. Additionally, considering the exocyclic amino group, an amino-imino tautomerism is possible. The principal tautomeric forms are depicted below.
Data Presentation: Tautomer Stability in Analogous Systems
The tables below summarize representative computational data for 5-substituted 1,2,4-triazoles, which can serve as a model for understanding the tautomeric preferences of the target molecule. It is generally observed that for 3-amino-1,2,4-triazoles, the equilibrium often lies between the 1H and 2H forms, with the 4H tautomer being significantly less stable.[2] The presence of an electron-donating amino group at the C3 position is expected to influence the stability of the adjacent nitrogen tautomers.
Table 1: Calculated Relative Energies of 5-Substituted 1,2,4-Triazole Tautomers (Analog System)
| Substituent at C5 | Tautomer | Relative Gibbs Free Energy (kcal/mol) | Computational Method | Reference |
| -NH₂ | N1-H | 0.00 | B3LYP/6-311++G | [3] |
| N2-H | -1.25 | B3LYP/6-311++G | [3] | |
| N4-H | 5.89 | B3LYP/6-311++G | [3] | |
| -CH₃ | N1-H | 0.00 | B3LYP/6-311++G | [3] |
| N2-H | 0.45 | B3LYP/6-311++G | [3] | |
| N4-H | 6.34 | B3LYP/6-311++G | [3] |
Note: Data is for illustrative purposes based on analogous systems. Negative values indicate greater stability relative to the N1-H tautomer.
Experimental Protocols for Tautomer Characterization
The elucidation of the predominant tautomeric form in both solution and the solid state is critical. The following are generalized protocols for the key experimental techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for studying tautomeric equilibria in solution.[5] The chemical shifts of protons and carbons are sensitive to the electronic environment, and thus can be used to distinguish between different tautomers. In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed.[6]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Obtain a standard one-dimensional proton spectrum. Key signals to observe include the N-H protons of the triazole ring and the amino group, as well as the methyl protons. The chemical shifts and integration of these signals can provide information on the relative populations of the tautomers.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.[1]
-
2D NMR: If necessary, perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals and to probe long-range correlations that can help in structure elucidation.
-
Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the chemical shifts and signal coalescence can provide thermodynamic and kinetic information about the interconversion process.[7]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive structural information in the solid state, including the precise location of atoms and the hydrogen bonding network.[8] This technique is the gold standard for unambiguously determining the tautomeric form present in the crystalline state.[1][8]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. The crystal is usually cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles. The positions of hydrogen atoms, particularly the one involved in tautomerism, can often be located from the difference Fourier map.
-
Analysis: Analyze the final crystal structure to determine the tautomeric form, confirm the connectivity of the atoms, and examine intermolecular interactions such as hydrogen bonding.
Conclusion
The tautomeric behavior of this compound is a crucial aspect of its chemical identity, with significant implications for its application in drug discovery and development. While direct experimental data for this specific molecule is sparse, a comprehensive understanding can be built upon the extensive research conducted on analogous 3-amino-1,2,4-triazole systems. Computational studies on related compounds suggest a dynamic equilibrium between the 1H-amino and 2H-imino forms. The experimental protocols outlined in this guide for NMR spectroscopy and X-ray crystallography provide a robust framework for the definitive characterization of the tautomeric landscape of this and other related 1,2,4-triazole derivatives. Such detailed structural elucidation is indispensable for advancing the design of novel therapeutic agents.
References
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine from metformin
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Biological Evaluations of 1,3,5-Triazine Derivatives of Metformin Cyclization with Berberine and Magnolol in the Presence of Sodium Methylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 11. Controlled substances and precursor chemicals - Canada.ca [canada.ca]
- 12. unis.unvienna.org [unis.unvienna.org]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Notes and Protocols for the Quantification of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
These application notes provide detailed methodologies for the quantitative analysis of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine in research and pharmaceutical development settings. The protocols are based on established analytical techniques for similar triazole derivatives and are intended to serve as a starting point for method development and validation.
Introduction
This compound is a heterocyclic compound belonging to the triazole class. Derivatives of 1,2,4-triazole are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
Experimental Protocol
2.1.1. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2.1.2. Chromatographic Conditions A reversed-phase HPLC method is proposed based on methods for other triazole derivatives.[4]
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
2.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the diluent to obtain a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Proposed HPLC-UV Method Validation Parameters
| Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Note: These are proposed criteria and should be established during method validation.
Experimental Workflow
Caption: HPLC-UV Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level analysis. The analysis of other polar triazole derivatives in various matrices has been successfully demonstrated using LC-MS/MS.[5][6]
Experimental Protocol
3.1.1. Instrumentation
-
LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3.1.2. Chromatographic Conditions A Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed for better retention of this polar compound.[7]
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Acetonitrile |
| Gradient | 95-50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.1.3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | To be optimized |
| MRM Transitions | Precursor Ion (Q1): m/z 113.1 (M+H)⁺Product Ions (Q3): To be determined by infusion |
3.1.4. Standard and Sample Preparation
-
Standard Stock and Working Solutions: Prepared as in the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
Biological Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Data Presentation
Table 2: Proposed LC-MS/MS Method Validation Parameters
| Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | < 15.0% |
| Limit of Quantification (LOQ) | To be determined (expected in pg/mL range) |
| Matrix Effect | To be assessed |
| Stability | To be assessed |
Note: These are proposed criteria and should be established during method validation according to regulatory guidelines.
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Signaling Pathways and Logical Relationships
The analytical methods described are not directly related to signaling pathways. However, the logical relationship for method selection can be visualized.
Caption: Method Selection Logic.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. rjptonline.org [rjptonline.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,5-Dimethyl-1H-1,2,4-triazol-3-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine as a versatile building block in the synthesis of various functionalized molecules. The inherent reactivity of the 3-amino group and the triazole nucleus makes this compound a valuable starting material for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and agrochemical research.
Overview of Synthetic Applications
This compound serves as a key nucleophilic component in a variety of organic transformations. Its primary amine functionality readily participates in reactions such as N-acylation, condensation with carbonyl compounds to form Schiff bases, and the formation of ureas and thioureas upon reaction with isocyanates and isothiocyanates, respectively. These reactions pave the way for the synthesis of a wide range of derivatives, including potential kinase inhibitors, antifungal agents, and other biologically active compounds.[1][2][3] The 1,2,4-triazole core is a well-established pharmacophore found in numerous approved drugs, highlighting the potential of its derivatives in drug discovery.[1][4]
Key Synthetic Transformations and Protocols
The reaction of this compound with various aldehydes yields Schiff bases (imines), which are valuable intermediates for the synthesis of more complex heterocyclic systems and can also exhibit their own biological activities.[1][5][6] The reaction typically proceeds through a hemiaminal intermediate.[1]
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
A solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol) is treated with the desired aldehyde (1.0-1.2 eq.). A catalytic amount of an acid (e.g., acetic acid) can be added to facilitate the reaction. The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired Schiff base.
Table 1: Representative Data for Schiff Base Formation with 4-amino-3,5-dimethyl-1,2,4-triazole
| Aldehyde | Solvent | Conditions | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | Ethanol | Reflux, 4h | 85 | [1] |
| 4-Nitrobenzaldehyde | Methanol | Reflux, 3h | 92 | [1] |
| Salicylaldehyde | Ethanol | RT, 12h | 78 | [7] |
Note: The data presented is for the closely related 4-amino-3,5-dimethyl-1,2,4-triazole and serves as a representative example.
Diagram 1: General Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff bases.
The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to the corresponding urea or thiourea derivatives. These functional groups are prevalent in many biologically active molecules due to their ability to form strong hydrogen bonds with biological targets.
Experimental Protocol: General Procedure for Urea Synthesis
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), the corresponding isocyanate (1.0-1.1 eq.) is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by TLC. The resulting precipitate, if formed, is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Table 2: Representative Data for Urea Synthesis with 4-amino-4H-1,2,4-triazoles
| Isocyanate | Solvent | Conditions | Yield (%) | Reference |
| Phenyl isocyanate | THF | RT, 15h | 55 | [5] |
| Ethyl isocyanate | DMF | 60°C, 15h | 60 | [5] |
Note: This data is based on the synthesis of urea derivatives from related 4-amino-1,2,4-triazoles.
Diagram 2: Logical Relationship in Urea Synthesis
Caption: Key components in urea derivative synthesis.
The amino group of this compound can be readily acylated using various acylating agents such as acid chlorides or anhydrides to furnish the corresponding amides. This transformation is fundamental for introducing diverse side chains and modulating the physicochemical properties of the resulting molecules.
Experimental Protocol: General Procedure for N-Acylation
This compound (1.0 eq.) is dissolved in a suitable solvent (e.g., pyridine, dichloromethane) and cooled in an ice bath. The acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq.) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Table 3: Representative Data for N-Acylation of Aminotriazoles
| Acylating Agent | Solvent | Conditions | Yield (%) | Reference |
| Acetyl Chloride | Pyridine | RT, overnight | High | General Procedure |
| Benzoyl Chloride | DCM, Et3N | 0°C to RT, 6h | High | General Procedure |
Diagram 3: Experimental Workflow for N-Acylation
Caption: Step-by-step workflow for N-acylation.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
Diagram 4: Generalized Signaling Pathway Inhibition by a Triazole-based Kinase Inhibitor
Caption: Inhibition of a kinase signaling pathway.
Disclaimer: The experimental protocols and data provided are based on general procedures and data for closely related aminotriazole analogs. Researchers should optimize these conditions for the specific substrate, this compound. All experiments should be conducted with appropriate safety precautions.
References
- 1. scirp.org [scirp.org]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 6. cajotas.casjournal.org [cajotas.casjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl-1,2,4-triazoles are pivotal structural motifs in a multitude of pharmacologically active compounds and functional materials. The synthesis of these compounds, particularly through the formation of a carbon-nitrogen bond between an aryl group and the triazole core, is a cornerstone of medicinal chemistry and drug development. This document provides detailed protocols for the N-arylation of 1,5-dimethyl-1H-1,2,4-triazol-3-amine, a key intermediate in the synthesis of various therapeutic agents. Two primary, robust methods are presented: the modern Palladium-Catalyzed Buchwald-Hartwig Amination and the classic Copper-Catalyzed Ullmann Condensation.
The Buchwald-Hartwig amination has emerged as a versatile and widely adopted method for C-N bond formation, offering high yields and broad substrate scope under relatively mild conditions.[1][2] For challenging substrates like C-amino-1,2,4-triazoles, which can act as multidentate ligands and possess a less nucleophilic amino group, specialized catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands, have been developed to achieve selective arylation of the exocyclic amino group.[3]
The Ullmann condensation, a more traditional copper-catalyzed reaction, provides an alternative, often more cost-effective, route to N-arylated heterocycles.[4] While it classically requires harsh reaction conditions, modern advancements with the use of ligands can facilitate the reaction at lower temperatures.[5][6]
These application notes offer detailed experimental procedures, a summary of expected outcomes, and a visual representation of the experimental workflow to aid researchers in the successful synthesis of N-arylated this compound derivatives.
Key Methodologies and Experimental Protocols
Two primary methods for the N-arylation of this compound are detailed below.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from methodologies developed for the selective N-arylation of C-amino-1,2,4-triazoles using a palladium catalyst with a bulky N-heterocyclic carbene (NHC) ligand.[3] This approach is particularly effective for achieving high selectivity for the arylation of the exocyclic amino group.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like [(THP-Dipp)Pd(cinn)Cl])[7]
-
Bulky NHC ligand (e.g., IPr*OMe) or other suitable phosphine ligand (e.g., XPhos)[3][8]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Materials for work-up and purification (e.g., Celite, silica gel, solvents for chromatography)
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (1.2-10 mol%), and the base (2.0-3.0 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-120 °C) for the required time (typically 12-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines a traditional yet effective method for N-arylation using a copper catalyst. Modern variations often employ ligands to improve reaction efficiency and lower the required temperature.[1][4]
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or aryl bromide)
-
Copper(I) catalyst (e.g., Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O))
-
Ligand (optional, e.g., L-proline, 1,10-phenanthroline, or a diamine)[5][6]
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
High-boiling point polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Materials for work-up and purification
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl halide (1.1-2.0 equiv.), the copper(I) catalyst (5-20 mol%), the optional ligand (10-40 mol%), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the solvent to the flask.
-
Reaction Conditions: Flush the apparatus with an inert gas. Heat the reaction mixture with vigorous stirring at a high temperature (typically 100-160 °C) for 12-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure N-arylated product.
Data Presentation
The following table summarizes typical reaction parameters for the N-arylation of aminotriazoles, providing a basis for comparison and optimization.
| Parameter | Protocol 1: Buchwald-Hartwig Amination | Protocol 2: Ullmann Condensation |
| Catalyst | Palladium complex (e.g., Pd₂(dba)₃) | Copper(I) salt (e.g., CuI) |
| Ligand | Bulky NHC or Phosphine (e.g., IPr*OMe, XPhos) | Optional (e.g., L-proline, diamine) |
| Base | NaOtBu, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane, Toluene | DMF, DMSO |
| Temperature | 80 - 120 °C | 100 - 160 °C |
| Reaction Time | 12 - 24 hours | 12 - 48 hours |
| Typical Yields | Good to Excellent | Moderate to Good |
| Substrate Scope | Broad (Aryl chlorides, bromides, triflates) | More limited (Aryl iodides, bromides) |
Mandatory Visualization
The following diagrams illustrate the general signaling pathway for the catalytic cycles and a typical experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for N-arylation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 1,5-Dimethyl-1H-1,2,4-triazol-3-amine as a key building block. The resulting fused triazole systems, particularly[1][2][3]triazolo[1,5-a]pyrimidines, are of significant interest in drug discovery due to their diverse biological activities, including potential anticancer and antimicrobial properties.
Introduction
This compound is a versatile synthon for the construction of various fused heterocyclic systems. Its 3-amino group readily participates in condensation reactions with 1,3-dicarbonyl compounds and other bifunctional electrophiles to yield a variety of novel molecular scaffolds. This document outlines the synthesis of a representative[1][2][3]triazolo[1,5-a]pyrimidine derivative and explores its potential biological applications.
Synthesis of Novel Heterocycles
A primary application of this compound is in the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines. This is typically achieved through a condensation reaction with a β-dicarbonyl compound. The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to afford the final fused heterocyclic system.
General Synthetic Scheme
Caption: General reaction for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines.
Application Note 1: Synthesis of 2,5-Dimethyl-7-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol describes the synthesis of a specific[1][2][3]triazolo[1,5-a]pyrimidine derivative using this compound and benzoylacetone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: To this solution, add benzoylacetone (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure 2,5-Dimethyl-7-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Data Presentation:
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2,5-Dimethyl-7-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine | This compound | Benzoylacetone | Acetic Acid | 5 | 85 | 188-190 |
Biological Applications
Heterocycles derived from this compound, particularly the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, have shown promise in various therapeutic areas.
Application Note 2: Anticancer Activity
Several studies have reported the anticancer potential of[1][2][3]triazolo[1,5-a]pyrimidine derivatives.[3] These compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5] Inhibition of EGFR can disrupt downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[6][7] Some derivatives have also been found to act as tubulin polymerization inhibitors, arresting cells in the G2/M phase of the cell cycle.[8]
Signaling Pathway Diagram: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by a[1][2][3]triazolo[1,5-a]pyrimidine derivative.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., A549, HT-1080, Bel-7402) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized heterocyclic compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Data Presentation: Anticancer Activity
| Compound | Cell Line | IC50 (µM)[3] |
| Compound 19 (analogue) | Bel-7402 | 12.3 |
| Compound 19 (analogue) | HT-1080 | 6.1 |
Note: Data presented is for an analogous compound from the literature to demonstrate potential activity.
Application Note 3: Antimicrobial Activity
The 1,2,4-triazole nucleus is a common feature in many antimicrobial agents.[9] Fused heterocyclic systems incorporating this moiety are therefore of interest for the development of new antibacterial and antifungal drugs.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the screening of antimicrobial activity of novel heterocycles.
Experimental Protocol: Agar Well Diffusion Method
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi and pour into sterile Petri dishes.
-
Inoculation: Spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) onto the agar surface.
-
Well Preparation: Create wells of 6 mm diameter in the agar plates.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the synthesized compound solution (at a specific concentration) into each well. A solvent control (DMSO) and a standard antibiotic should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Data Presentation: Antimicrobial Activity
| Compound | Test Organism | Zone of Inhibition (mm) |
| Example Heterocycle | Staphylococcus aureus | 15 |
| Example Heterocycle | Escherichia coli | 12 |
| Example Heterocycle | Candida albicans | 14 |
| Ciprofloxacin (Std.) | Staphylococcus aureus | 25 |
| Ciprofloxacin (Std.) | Escherichia coli | 22 |
| Fluconazole (Std.) | Candida albicans | 20 |
Note: Data is hypothetical and for illustrative purposes.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of novel fused heterocyclic compounds with significant potential in drug discovery. The straightforward synthetic protocols and the promising biological activities of the resulting molecules make this an attractive area for further research and development.
References
- 1. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 1,5-Dimethyl-1H-1,2,4-triazol-3-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the biological activities of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine and its structural analogs. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antifungal and anticancer properties. The protocols outlined below are designed for the identification and characterization of novel inhibitors targeting key enzymes and protein-protein interactions implicated in fungal and cancer pathologies.
Introduction
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are integral to numerous pharmaceutical agents. Derivatives of this scaffold have shown promise as antimicrobial and anticancer agents.[1] The primary mechanisms of action for analogous compounds involve the inhibition of crucial enzymes in metabolic pathways essential for pathogen or cancer cell survival. This document focuses on HTS assays for three such potential targets:
-
Lanosterol 14α-demethylase (CYP51): A critical enzyme in the fungal ergosterol biosynthesis pathway, and a well-established target for azole antifungal drugs.[2]
-
Dihydrofolate Reductase (DHFR): A key enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. Its inhibition disrupts DNA synthesis, making it a target for anticancer and antimicrobial therapies.[1][2]
-
eukaryotic translation initiation factor 4E (eIF4E) and eIF4G Interaction: This protein-protein interaction is a critical step in the initiation of cap-dependent mRNA translation, a process often dysregulated in cancer.[3]
The following sections provide detailed protocols for HTS assays targeting these molecules, along with representative data for 1,2,4-triazole derivatives and visualizations of the relevant biological pathways and experimental workflows.
Section 1: Antifungal Activity - Lanosterol 14α-demethylase (CYP51) Inhibition Assay
The primary target for azole-based antifungal agents is Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.
Signaling Pathway: Ergosterol Biosynthesis
Caption: The role of CYP51 in the fungal ergosterol biosynthesis pathway and its inhibition by azole compounds.
High-Throughput Screening Protocol: Fluorescence-Based CYP51 Inhibition Assay
This protocol describes a fluorescence-based HTS assay to identify inhibitors of CYP51. The assay utilizes a fluorescent probe that is a substrate for the CYP enzyme. Inhibition of CYP51 activity results in a decrease in the formation of the fluorescent product.
Materials and Reagents:
-
Recombinant human or fungal CYP51 enzyme
-
CYP reductase
-
Fluorescent P450 probe substrate (e.g., a derivative of 7-ethoxycoumarin)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
This compound or other test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Ketoconazole)
-
Black, flat-bottom 384-well microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: A generalized workflow for a high-throughput screening assay to identify CYP51 inhibitors.
Procedure:
-
Compound Plating: Dispense test compounds, positive control (Ketoconazole), and negative control (DMSO) into a 384-well plate.
-
Enzyme Preparation: Prepare a master mix of recombinant CYP51 and CYP reductase in potassium phosphate buffer.
-
Enzyme Addition: Add the enzyme master mix to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for a specified time to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a solution of the fluorescent probe substrate and the NADPH regenerating system. Initiate the reaction by adding this solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls. Determine the IC50 values for active compounds.
Data Presentation: Representative CYP51 Inhibition Data for Triazole Derivatives
| Compound ID | Description | Target Organism | IC50 (µM) | Reference |
| A33 | Novel triazole derivative | Candida albicans | Not specified, but potent | [5] |
| UOSO13 | Oxadiazole derivative | Candida albicans | ~0.5 µg/mL | [6] |
| Fluconazole | Standard triazole antifungal | Candida albicans | ~25 µg/mL | [6] |
| Compound [I] | Novel triazole derivative | Various Candida and Cryptococcus species | 0.00625 - 0.05 µg/mL (MIC) | [7] |
Section 2: Anticancer Activity - Dihydrofolate Reductase (DHFR) Inhibition Assay
Dihydrofolate reductase (DHFR) is a crucial enzyme for cell proliferation, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.[1] Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an attractive target for cancer therapy.
Signaling Pathway: Folate Metabolism and DNA Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
Anwendungs- und Protokollhinweise zur Derivatisierung von 1,5-Dimethyl-1H-1,2,4-triazol-3-amin für das biologische Screening
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle für die chemische Derivatisierung von 1,5-Dimethyl-1H-1,2,4-triazol-3-amin, einer heterocyclischen Verbindung von Interesse für das biologische Screening. Die primäre Aminogruppe an Position 3 des Triazolrings dient als vielseitiger Angriffspunkt für die Synthese von Schiff-Basen und Amiden, wodurch eine Bibliothek von Verbindungen für die Untersuchung potenzieller pharmakologischer Aktivitäten erstellt werden kann. Die hier beschriebenen Protokolle umfassen detaillierte experimentelle Verfahren, Daten zur Charakterisierung und Methoden für das biologische Screening auf potenzielle krebsbekämpfende und antimikrobielle Eigenschaften.
Einleitung
1,2,4-Triazol-Derivate sind eine wichtige Klasse von heterocyclischen Verbindungen, die in der medizinischen Chemie aufgrund ihres breiten Spektrums an biologischen Aktivitäten große Aufmerksamkeit auf sich gezogen haben.[1][2] Der 1,2,4-Triazol-Kern ist ein wichtiger Bestandteil vieler zugelassener Medikamente mit antimykotischen, antiviralen, antikonvulsiven und krebsbekämpfenden Eigenschaften. Die Modifikation von 1,2,4-Triazol-Gerüsten durch Derivatisierung ist eine gängige Strategie in der Wirkstoffforschung, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften zu verbessern.
1,5-Dimethyl-1H-1,2,4-triazol-3-amin ist ein attraktives Ausgangsmaterial für die Synthese von Wirkstoffbibliotheken. Die exocyclische Aminogruppe an der C3-Position ist ein nukleophiler Angriffspunkt, der einfache chemische Umwandlungen in eine Vielzahl von funktionellen Gruppen ermöglicht. Diese Anwendungsbeschreibung konzentriert sich auf zwei grundlegende Derivatisierungsstrategien: die Bildung von Schiff-Basen durch Kondensation mit Aldehyden und die Amid-Synthese durch Acylierung mit Carbonsäurechloriden oder -anhydriden.
Experimentelle Protokolle
Allgemeine Materialien und Methoden
Alle Reagenzien und Lösungsmittel sollten von kommerzieller Qualität sein und ohne weitere Reinigung verwendet werden, sofern nicht anders angegeben. Die Reaktionsfortschritte können durch Dünnschichtchromatographie (DC) auf mit Kieselgel 60 F254 beschichteten Aluminiumplatten verfolgt werden. Die Visualisierung kann unter UV-Licht (254 nm) oder durch Anfärben mit geeigneten Reagenzien (z. B. Kaliumpermanganat) erfolgen. Die Schmelzpunkte können mit einem digitalen Schmelzpunktmessgerät bestimmt werden und sind unkorrigiert. Die Strukturaufklärung der synthetisierten Verbindungen kann mittels Infrarot (IR), kernmagnetischer Resonanz (¹H-NMR, ¹³C-NMR) und Massenspektrometrie (MS) erfolgen.
Synthese von Schiff-Basen-Derivaten
Schiff-Basen (Imine) werden durch die Kondensationsreaktion von 1,5-Dimethyl-1H-1,2,4-triazol-3-amin mit verschiedenen substituierten Aldehyden gebildet. Diese Reaktion wird typischerweise unter sauren oder neutralen Bedingungen durchgeführt.
Protokoll 2.2.1: Allgemeine Vorgehensweise zur Synthese von Schiff-Basen
-
In einem Rundkolben wird 1,5-Dimethyl-1H-1,2,4-triazol-3-amin (1 Äquiv.) in einem geeigneten Lösungsmittel wie Ethanol oder Methanol gelöst.
-
Der entsprechende substituierte Aldehyd (1-1,2 Äquiv.) wird zu der Lösung gegeben.
-
Einige Tropfen einer Säure wie Eisessig können als Katalysator hinzugefügt werden.
-
Das Reaktionsgemisch wird für 2-6 Stunden unter Rückfluss erhitzt.
-
Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Der feste Rückstand wird aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert, um das gereinigte Schiff-Basen-Derivat zu erhalten.
Beispielhafte quantitative Daten für Schiff-Basen-Derivate von 4-Amino-3-mercapto-5-phenyl-1,2,4-triazol (Strukturanalog)
| Verbindung | Substituent (am Benzylidenring) | Schmelzpunkt (°C) | Ausbeute (%) | ED50 (ppm) gegen R. solani |
| SB1 | H | 210 | 75 | >500 |
| SB3 | 4-Cl | 235 | 82 | 250,5 |
| SB4 | 4-OCH₃ | 205 | 78 | >500 |
| SB9 | 3-CH₃ | 178 | 85 | 17,34 |
Tabelle 1: Physikalische und fungizide Aktivitätsdaten für ausgewählte Schiff-Basen-Derivate eines strukturverwandten 1,2,4-Triazols.[3] Diese Daten dienen als Referenz für die erwarteten Eigenschaften von Derivaten des Titelmoleküls.
Synthese von Amid-Derivaten
Amide werden durch die Reaktion von 1,5-Dimethyl-1H-1,2,4-triazol-3-amin mit Acylierungsmitteln wie Carbonsäurechloriden oder -anhydriden in Gegenwart einer Base synthetisiert.
Protokoll 2.3.1: Allgemeine Vorgehensweise zur Synthese von Amiden
-
1,5-Dimethyl-1H-1,2,4-triazol-3-amin (1 Äquiv.) wird in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) suspendiert.
-
Eine Base wie Triethylamin (TEA) oder Pyridin (1,5 Äquiv.) wird zu der Suspension gegeben.
-
Das Gemisch wird auf 0 °C abgekühlt.
-
Das entsprechende Carbonsäurechlorid oder -anhydrid (1,1 Äquiv.) wird langsam zugetropft.
-
Das Reaktionsgemisch wird für 12-24 Stunden bei Raumtemperatur gerührt.
-
Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird das Reaktionsgemisch mit Wasser gewaschen, die organische Phase abgetrennt, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt.
Biologisches Screening
Die synthetisierten Derivate können auf verschiedene biologische Aktivitäten untersucht werden. Im Folgenden werden Protokolle für das Screening auf krebsbekämpfende und antimikrobielle Aktivitäten beschrieben.
In-vitro-Screening auf zytotoxische Aktivität
Die zytotoxische Aktivität der Verbindungen kann gegen eine Reihe von menschlichen Krebszelllinien (z. B. MCF-7 (Brust), A549 (Lunge), HepG2 (Leber)) mittels des MTT-Assays bewertet werden.
Protokoll 3.1.1: MTT-Assay zur Bestimmung der Zytotoxizität
-
Die Krebszellen werden in 96-Well-Platten mit einer Dichte von 5 x 10³ Zellen/Well in einem geeigneten Kulturmedium ausgesät und für 24 Stunden bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂ inkubiert.
-
Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen (typischerweise im Bereich von 0,1 bis 100 µM) für 48 Stunden behandelt.
-
Nach der Inkubation werden 20 µL einer MTT-Lösung (5 mg/mL in PBS) zu jedem Well gegeben und für weitere 4 Stunden inkubiert.
-
Das Medium wird entfernt und 150 µL Dimethylsulfoxid (DMSO) werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen.
-
Die Extinktion wird bei 570 nm mit einem Mikroplatten-Lesegerät gemessen.
-
Die prozentuale Zellviabilität wird berechnet und die IC₅₀-Werte (die Konzentration, die das Zellwachstum um 50 % hemmt) werden bestimmt.
Beispielhafte quantitative Daten für die krebsbekämpfende Aktivität von 1,2,4-Triazol-Derivaten
| Verbindung | Zelllinie | IC₅₀ (µM) |
| 4e | A549 | 2,87 |
| 4e | NCI-H460 | 1,02 |
| 4h | A549 | 10,23 |
| 4h | NCI-H23 | 8,76 |
Tabelle 2: IC₅₀-Werte von substituierten 4,5-Diphenyl-4H-1,2,4-triazol-3-amin-Derivaten gegen menschliche Lungenkrebszelllinien.[4] Diese Daten dienen als Referenz für die erwartete zytotoxische Aktivität.
Antimikrobielles Screening
Die antimikrobielle Aktivität kann gegen eine Reihe von grampositiven (z. B. Staphylococcus aureus) und gramnegativen (z. B. Escherichia coli) Bakterien sowie gegen Pilzstämme (z. B. Candida albicans) unter Verwendung der Mikrodilutionsmethode in Bouillon zur Bestimmung der minimalen Hemmkonzentration (MHK) bewertet werden.
Protokoll 3.2.1: Bestimmung der minimalen Hemmkonzentration (MHK)
-
Serielle Verdünnungen der Testverbindungen werden in einem geeigneten Nährmedium (z. B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze) in 96-Well-Platten hergestellt.
-
Jedes Well wird mit einer standardisierten mikrobiellen Suspension inokuliert.
-
Die Platten werden bei 37 °C für 24 Stunden (Bakterien) oder bei 35 °C für 48 Stunden (Pilze) inkubiert.
-
Die MHK ist die niedrigste Konzentration der Verbindung, die das sichtbare Wachstum des Mikroorganismus hemmt.
Beispielhafte quantitative Daten für die antimikrobielle Aktivität von 1,2,4-Triazol-Derivaten
| Verbindung | S. aureus (MHK in µg/mL) | E. coli (MHK in µg/mL) | C. albicans (MHK in µg/mL) |
| Derivat A | 16 | 32 | 8 |
| Derivat B | 8 | 16 | 4 |
Tabelle 3: Beispielhafte MHK-Werte für 1,2,4-Triazol-Derivate. Die Daten sind repräsentativ für typische Ergebnisse, die in der Literatur für antimikrobielle Screenings von Triazol-Verbindungen berichtet werden.
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und das biologische Screening.
Potenziell beeinflusste Signalwege
1,2,4-Triazol-Derivate haben gezeigt, dass sie auf verschiedene zelluläre Signalwege abzielen, die an der Krebsentstehung und -progression beteiligt sind.
EGFR-Signalweg
Abbildung 2: Vereinfachter EGFR-Signalweg, ein potenzielles Ziel für 1,2,4-Triazol-Derivate.
BRAF-Signalweg
Abbildung 3: Vereinfachter BRAF-Signalweg, ein weiteres potenzielles Ziel in der Krebstherapie.
Tubulin-Polymerisation
Abbildung 4: Hemmung der Tubulin-Polymerisation als potenzieller Mechanismus der krebsbekämpfenden Wirkung.
References
LC-MS/MS method development for 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
An LC-MS/MS method for the sensitive and selective quantification of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine has been developed. Given the high polarity of this small amine compound, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with tandem mass spectrometry for precise detection.[1]
This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering sample preparation, instrument parameters, and a summary of method performance characteristics. The methodology is designed for robustness and reliability in complex matrices.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): this compound-¹³C₂,¹⁵N (or a structurally similar stable isotope-labeled analog)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
Biological Matrix (for validation): Human plasma (K₂EDTA)
Standard and Sample Preparation
a) Standard Stock and Working Solutions:
-
Prepare a primary stock solution of this compound at 1.0 mg/mL in methanol.
-
Prepare a stock solution for the internal standard (IS) at 1.0 mg/mL in methanol.
-
Generate a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to construct the calibration curve.
-
Prepare a working IS solution at 50 ng/mL by diluting the IS stock solution in acetonitrile.
b) Sample Preparation (Protein Precipitation Protocol for Plasma): This protocol is suitable for removing proteins from biological samples like plasma or serum.[2]
-
Aliquot 50 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the working IS solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[3]
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.[4][5]
a) Liquid Chromatography (LC): Due to the high polarity of the analyte, which leads to poor retention on traditional C18 columns, a HILIC method is employed.[1]
| Parameter | Condition |
| Column | HILIC BEH Amide Column (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0.0-0.5 min (95% B), 0.5-3.0 min (95-50% B), 3.0-4.0 min (50% B), 4.1-5.0 min (95% B) |
b) Mass Spectrometry (MS/MS): The analysis is performed using electrospray ionization in positive mode (ESI+), which is optimal for amine-containing compounds.[4][6] Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive (+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical): The precursor ion for this compound ([M+H]⁺) is m/z 113.1. Product ions are generated by collision-induced dissociation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 113.1 | 82.1 | 15 | Quantifier |
| This compound | 113.1 | 72.1 | 20 | Qualifier |
| Internal Standard (IS) | 116.1 | 84.1 | 15 | Quantifier |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Quantitative Data Summary
The method was validated over a concentration range of 0.5 to 500 ng/mL in human plasma. The following table summarizes the key performance metrics.
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 8.5% |
| Inter-day Precision (%RSD) | < 11.2% |
| Accuracy (% Recovery) | 92.5% - 106.3% |
| Matrix Effect | Minimal ion suppression/enhancement observed |
| Retention Time | ~2.8 minutes |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound. The use of HILIC provides reliable chromatographic retention for this polar compound, while tandem mass spectrometry ensures high selectivity and sensitivity. The simple protein precipitation protocol is efficient for sample cleanup from complex biological matrices. This method is well-suited for applications in pharmacokinetic studies, drug metabolism research, and other areas requiring precise measurement of this analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. sciex.com [sciex.com]
Application Notes and Protocols for the Crystallization of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the crystallization of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine and its derivatives. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The ability to obtain high-quality crystals is crucial for unambiguous structure determination, understanding structure-activity relationships (SAR), and ensuring the purity and stability of active pharmaceutical ingredients (APIs).
Introduction to Crystallization of Triazole Derivatives
Crystallization is a critical purification and characterization technique in the development of novel chemical entities. For 1,2,4-triazole derivatives, obtaining single crystals suitable for X-ray diffraction is often necessary to confirm molecular structures, especially when complex stereochemistry or tautomerism is involved.[3] The protocols outlined below are based on common techniques successfully applied to aminotriazole compounds and can be adapted for various derivatives of this compound.
General Crystallization Strategies
Several common techniques can be employed for the crystallization of this compound derivatives. The choice of method depends on the solubility of the compound in different solvents and its thermal stability.
Key Crystallization Techniques:
-
Slow Evaporation: This is the simplest and most common method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, which leads to the formation of crystals.
-
Slow Cooling: This technique is effective for compounds that have a significant difference in solubility at high and low temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: Similar to vapor diffusion, this technique involves carefully layering a solvent in which the compound is poorly soluble on top of a saturated solution of the compound in a soluble solvent. Crystals form at the interface of the two solvents.
Experimental Protocols
Below are detailed protocols for the crystallization of this compound derivatives. These are generalized procedures and may require optimization for specific derivatives.
Protocol 1: Slow Evaporation from a Single Solvent
This protocol is suitable for compounds that are moderately soluble at room temperature.
Materials:
-
This compound derivative
-
High-purity solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate)
-
Glass vial with a screw cap or covered with parafilm
-
Heating plate (optional)
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Prepare a saturated or near-saturated solution of the triazole derivative in a suitable solvent at room temperature or with gentle heating.
-
Filter the solution while warm to remove any insoluble impurities.
-
Transfer the clear solution to a clean glass vial.
-
Cover the vial with a cap, leaving it slightly loose, or seal it with parafilm and puncture a few small holes with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
Protocol 2: Crystallization by Slow Cooling
This method is ideal for compounds with temperature-dependent solubility.
Materials:
-
This compound derivative
-
Solvent with a boiling point below 100°C in which the compound has higher solubility when heated.
-
Insulated container (e.g., Dewar flask or styrofoam box)
Procedure:
-
Prepare a saturated solution of the compound in the chosen solvent by heating to a temperature just below the solvent's boiling point until all the solid dissolves.
-
Filter the hot solution to remove any impurities.
-
Tightly seal the container with the hot solution.
-
Place the container in an insulated vessel to ensure slow cooling to room temperature.
-
Allow the solution to stand undisturbed for several hours to days.
-
Once crystals have formed, they can be isolated by filtration.
Protocol 3: Vapor Diffusion
This technique is useful for small amounts of material and when a suitable single solvent for slow evaporation is not available.
Materials:
-
This compound derivative
-
A "good" solvent in which the compound is readily soluble.
-
An "anti-solvent" in which the compound is poorly soluble, but which is miscible with the "good" solvent.
-
A small vial and a larger jar with a tight-fitting lid.
Procedure:
-
Dissolve the compound in a minimal amount of the "good" solvent in the small vial.
-
Place the small vial inside the larger jar.
-
Add a larger volume of the "anti-solvent" to the bottom of the larger jar, ensuring the level is below the top of the small vial.
-
Seal the larger jar tightly.
-
The anti-solvent will slowly vaporize and diffuse into the solution in the small vial, causing the compound to crystallize.
-
Monitor for crystal growth over several days.
Data Presentation: Solubility and Crystallization Conditions
The selection of an appropriate solvent system is crucial for successful crystallization. The following table summarizes solubility data for a related compound, 3-amino-1,2,4-triazole, which can serve as a starting point for solvent screening for this compound derivatives.[4][5]
| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Recommended Crystallization Technique |
| N-methyl-2-pyrrolidone | 283.15 - 318.15 | High | Slow Cooling, Vapor Diffusion (as good solvent) |
| Methanol | 283.15 - 318.15 | Moderate to High | Slow Evaporation, Slow Cooling |
| Ethanol | 283.15 - 318.15 | Moderate | Slow Evaporation, Slow Cooling |
| n-Propanol | 283.15 - 318.15 | Moderate | Slow Evaporation, Slow Cooling |
| Isopropanol | 283.15 - 318.15 | Low to Moderate | Slow Evaporation |
| Acetone | 283.15 - 318.15 | Low to Moderate | Slow Evaporation |
| 1,4-Dioxane | 283.15 - 318.15 | Low | Slow Evaporation, Vapor Diffusion (as anti-solvent) |
| 2-Butanone | 283.15 - 318.15 | Low | Slow Evaporation, Vapor Diffusion (as anti-solvent) |
| Ethyl Acetate | 283.15 - 318.15 | Low | Slow Evaporation, Vapor Diffusion (as anti-solvent) |
| Acetonitrile | 283.15 - 318.15 | Low | Slow Evaporation, Vapor Diffusion (as anti-solvent) |
Data adapted from studies on 3-amino-1,2,4-triazole and may vary for this compound derivatives.[4]
Visualization of Experimental Workflow and Biological Context
General Experimental Workflow for Crystallization
Caption: A generalized workflow for the crystallization of this compound derivatives.
Antifungal Mechanism of Action of Triazole Derivatives
Many 1,2,4-triazole derivatives exhibit antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
References
- 1. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for 1,5-Dimethyl-1H-1,2,4-triazol-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct medicinal chemistry applications and extensive biological data for 1,5-Dimethyl-1H-1,2,4-triazol-3-amine are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established activities of the broader class of 1,2,4-triazole derivatives, particularly 1,5-disubstituted and 3-amino-1,2,4-triazole scaffolds, to infer the potential applications of the title compound.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its wide array of biological activities. Compounds incorporating this heterocycle have shown success as antifungal, antiviral, anticancer, and anti-inflammatory agents. The 3-amino-1,2,4-triazole moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic candidates. This compound, as a specific isomer within this class, holds potential as a key intermediate or a pharmacophore in the design of new drugs. Its structural features suggest potential interactions with various biological targets, including enzymes like kinases and polymerases.
Potential Applications in Medicinal Chemistry
Based on the activities of structurally related compounds, this compound can be explored for, but not limited to, the following applications:
-
As a Scaffold for Kinase Inhibitors: The 1,2,4-triazole ring is a common feature in many kinase inhibitors. The amino group at the 3-position provides a convenient handle for derivatization to introduce moieties that can interact with the ATP-binding site of various kinases.
-
Development of Anticancer Agents: Derivatives of 3-amino-1,2,4-triazole have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds can induce apoptosis and arrest the cell cycle at different phases.[1]
-
Antimicrobial Drug Discovery: The triazole core is famously present in several antifungal drugs. Derivatives of 1,2,4-triazoles have also shown promising antibacterial and antitubercular activities.
-
Enzyme Inhibition: Beyond kinases, 1,2,4-triazole derivatives have been shown to inhibit other enzymes, such as cyclooxygenases and lipoxygenases, suggesting potential anti-inflammatory applications.
Quantitative Data for Structurally Related 1,2,4-Triazole Derivatives
The following tables summarize the biological activities of various 1,2,4-triazole derivatives that are structurally related to this compound. This data can serve as a benchmark for designing and evaluating new compounds based on the target scaffold.
Table 1: Anticancer Activity of 3-Amino-1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2.6 | HCT116 | 7.9 | [1] |
| A549 | 10.2 | [1] | |
| MCF7 | 12.5 | [1] | |
| Compound 4.6 | HCT116 | 5.8 | [1] |
| A549 | 8.1 | [1] | |
| MCF7 | 9.7 | [1] |
Note: Compounds 2.6 and 4.6 are 5-aryl-3-(3-bromophenylamino)-1,2,4-triazole derivatives.
Table 2: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound ID | Enzyme Target | IC50 (µM) | Reference |
| Compound 15o | Tankyrase 1 | 2.04 | [2] |
| PI3Kα | 3.12 | [2] | |
| Compound 15r | Tankyrase 1 | 0.85 | [2] |
| PI3Kα | 1.98 | [2] | |
| Compound 1 | CK1γ3 | ~35 (at 50 µM, 69% inhibition) | [3] |
Note: Compounds 15o and 15r are 1,2,4-triazolo-linked bis-indolyl conjugates. Compound 1 is a 1,2,4-triazolin-5-thione derivative.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 1,2,4-triazole derivatives, which can be adapted for this compound.
Protocol 1: General Synthesis of 1,5-Disubstituted-3-amino-1,2,4-triazoles
This protocol is a representative method for synthesizing the 1,2,4-triazole core, which can be adapted for the synthesis of this compound and its derivatives.[4]
Materials:
-
Appropriate amidine or its hydrochloride salt
-
Hydrazine hydrate or a substituted hydrazine
-
Cyanogen bromide or a suitable cyanamide
-
Solvent (e.g., ethanol, isopropanol, or water)
-
Base (e.g., sodium hydroxide, potassium carbonate) if starting with a hydrochloride salt
Procedure:
-
Amidine Preparation: If not commercially available, the amidine can be prepared from the corresponding nitrile.
-
Cyclization:
-
Dissolve the amidine (1 equivalent) in a suitable solvent.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Slowly add a solution of cyanogen bromide (1 equivalent) in the same solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Treat the residue with a saturated solution of sodium bicarbonate to neutralize any acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
References
- 1. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine and its derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the this compound core structure?
A common and effective strategy involves the cyclization of a substituted guanidine derivative. A plausible route starts from methylhydrazine, which is reacted with a reagent that provides the C3-amine and C5-methyl functionalities. One such approach is the reaction of methylhydrazine with a derivative of acetylcyanamide or a related synthon.
Q2: How can I introduce different substituents on the 3-amino group?
To obtain N-substituted derivatives of this compound, you can either start with a pre-functionalized amine synthon during the cyclization step or perform a post-synthesis modification of the 3-amino group. The latter can be achieved through standard N-alkylation or N-arylation reactions, though care must be taken to avoid reaction at the triazole ring nitrogens.
Q3: What are the main challenges regarding regioselectivity in the synthesis of 1,5-disubstituted 1,2,4-triazoles?
A significant challenge in the synthesis of 1,5-disubstituted 1,2,4-triazoles is controlling the regioselectivity to avoid the formation of the 1,3- or 2,5-isomers. The choice of catalyst can be crucial; for instance, in some cycloaddition reactions, Cu(II) catalysis has been shown to favor the formation of 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis may lead to the 1,3-disubstituted isomer. The nature of the substituents and the reaction conditions also play a vital role in directing the regiochemical outcome.
Q4: What are the expected spectral properties for this compound?
-
¹H NMR: Two singlets for the two methyl groups (one on N1 and one on C5), and a broad singlet for the NH₂ protons. The chemical shifts would be in the regions of approximately 3.8 ppm (N-CH₃) and 2.4 ppm (C-CH₃).
-
¹³C NMR: Signals corresponding to the two methyl carbons, and the two triazole ring carbons (C3 and C5).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₄H₈N₄, MW: 112.14 g/mol ).
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Suboptimal reaction temperature. 4. Inactive catalyst or reagents. | 1. Monitor the reaction progress using TLC or LC-MS. Extend the reaction time if necessary. 2. Consider lowering the reaction temperature and running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature in small-scale experiments. 4. Use freshly opened or purified reagents and ensure the catalyst is active. |
| Formation of Multiple Products (Poor Selectivity) | 1. Lack of regiocontrol leading to isomeric triazoles (e.g., 1,3-dimethyl isomer). 2. Side reactions, such as the formation of oxadiazoles if using acylhydrazides. 3. Over-alkylation of the 3-amino group or the triazole ring. | 1. If applicable, screen different catalysts (e.g., Cu(II) vs. Ag(I) salts) to favor the desired 1,5-disubstitution.[2] 2. Ensure anhydrous reaction conditions to minimize the formation of oxadiazole byproducts. 3. Use a protecting group strategy for the 3-amino group if performing subsequent modifications. |
| Difficulty in Product Purification | 1. Product is highly polar and water-soluble. 2. Co-elution of the product with starting materials or byproducts on silica gel. 3. Oily or non-crystalline product. | 1. After aqueous workup, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Brine washes can help to reduce water solubility. 2. Try a different chromatography stationary phase (e.g., alumina) or a different solvent system. 3. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. Trituration with a non-polar solvent may also help. |
| Inconsistent Reaction Outcomes | 1. Variable quality of starting materials. 2. Sensitivity to air or moisture. 3. Inconsistent heating or stirring. | 1. Ensure the purity of starting materials, especially methylhydrazine, which can be unstable. 2. Conduct the reaction under an inert atmosphere and use anhydrous solvents. 3. Use a temperature-controlled heating mantle and ensure efficient stirring for homogenous reaction conditions. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a suggested pathway based on the synthesis of structurally related compounds, particularly the synthesis of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate.[1]
Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Materials:
-
Methylhydrazine
-
N-cyanoacetamide (or a similar C2 synthon with a nitrile and a carbonyl group)
-
A suitable base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous ethanol or another suitable solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Formation of the Intermediate Guanidine Derivative
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-cyanoacetamide (1.0 eq) in anhydrous ethanol.
-
To this solution, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The intermediate may precipitate and can be isolated by filtration, or the crude mixture can be used directly in the next step.
-
-
Step 2: Cyclization to form the Triazole Ring
-
To the crude intermediate from Step 1, add a solution of a suitable base (e.g., sodium ethoxide, 1.2 eq) in ethanol.
-
Heat the mixture to reflux until TLC analysis indicates the complete consumption of the intermediate.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Potential Side Reaction: Isomer Formation
Caption: Potential for isomeric side product formation during cyclization.
References
Optimizing reaction conditions for 1,5-Dimethyl-1H-1,2,4-triazol-3-amine synthesis
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound?
A common and effective method involves a multi-step synthesis starting from commercially available materials. A representative approach is the cyclization of a substituted aminoguanidine derivative, which can be synthesized from precursors like thiosemicarbazide, followed by methylation. The key steps typically include the formation of a hydrazinecarboximidamide intermediate, which then undergoes cyclization.[1]
Q2: What are the critical reaction parameters to monitor for optimal yield and purity?
The most critical parameters to control are temperature, reaction time, choice of solvent, and the stoichiometry of the reactants. The cyclization step is often sensitive to temperature, where higher temperatures can lead to side product formation or decomposition.[2] The choice of base and solvent can significantly influence the regioselectivity of N-alkylation steps, if applicable.
Q3: What kind of yields can be expected?
Yields can vary significantly based on the specific route and optimization of reaction conditions. Well-optimized, multi-step syntheses can achieve good to excellent overall yields, often in the range of 60-85%.[3] However, low yields are a common issue if conditions are not properly controlled.[2]
Q4: How can the final product's identity and purity be confirmed?
Standard analytical techniques are used for characterization. ¹H and ¹³C NMR spectroscopy are essential for structural confirmation of the triazole ring and the position of the methyl and amine groups. Mass spectrometry (MS) is used to confirm the molecular weight. Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low or No Product Yield
-
Possible Cause: Incomplete reaction due to insufficient heating or reaction time.
-
Recommendation: Monitor the reaction progress using TLC or LC-MS. If starting material is still present after the recommended time, consider increasing the reaction temperature in small increments (e.g., 10 °C) or extending the reaction time. Using a sealed tube for reactions at elevated temperatures may also improve yields.[2]
-
Possible Cause: Decomposition of reactants or the product.
-
Recommendation: Some intermediates, particularly substituted aminoguanidines, can be thermally unstable. If decomposition is suspected (e.g., color change to dark brown/black), attempt the reaction at a lower temperature for a longer duration.
-
Possible Cause: Incorrect stoichiometry or poor quality of reagents.
-
Recommendation: Ensure all reactants are accurately weighed and their molar ratios are correct. Use fresh, high-purity starting materials. Aminoguanidine bicarbonate, a common precursor, should be of practical grade or higher.[4]
Issue 2: Formation of Isomeric Byproducts
-
Possible Cause: Lack of regioselectivity during the cyclization or N-methylation step.
-
Recommendation: The formation of different 1,2,4-triazole isomers is a known challenge.[5] If methylation is the source of isomers, screen different alkylating agents and bases. For example, the choice between methyl iodide and dimethyl sulfate, along with bases like sodium hydride or potassium carbonate, can alter the regioselectivity. The choice of catalyst (e.g., Cu(II) vs. Ag(I)) has also been shown to direct the formation of different isomers in other triazole syntheses.[5]
Issue 3: Difficulty in Product Purification
-
Possible Cause: The product and byproducts have similar polarities.
-
Recommendation: If standard crystallization fails, column chromatography is the next step. Experiment with different solvent systems, starting with a non-polar/polar mixture (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. If separation is still poor, consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Possible Cause: The product is highly water-soluble, making extraction difficult.
-
Recommendation: The amine and triazole moieties can impart significant water solubility. If the product remains in the aqueous layer during work-up, perform multiple extractions with a more polar organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol. Saturating the aqueous layer with sodium chloride can also help to "salt out" the product, driving it into the organic phase.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized representation based on common methods for synthesizing substituted 3-amino-1,2,4-triazoles.[1][4]
Step 1: Synthesis of 1,3-Dimethyl-2-methylisothiourea hydroiodide
-
To a solution of 1,3-dimethylthiourea (1 equiv.) in ethanol, add methyl iodide (1.1 equiv.) dropwise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours, during which a precipitate will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the S-methylated intermediate.
Step 2: Synthesis of 1-Amino-1,3-dimethylguanidine hydroiodide
-
Suspend the 1,3-Dimethyl-2-methylisothiourea hydroiodide (1 equiv.) in isopropanol.
-
Add hydrazine hydrate (1.2 equiv.) and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature and collect the resulting precipitate by filtration. Wash with cold isopropanol and dry to obtain the aminoguanidine intermediate.
Step 3: Cyclization to form this compound
-
Combine the 1-Amino-1,3-dimethylguanidine hydroiodide (1 equiv.) with 98% formic acid (5-10 equiv.).[4]
-
Heat the mixture cautiously to 120-140 °C for 3-5 hours.[4] Monitor gas evolution, which should cease as the reaction completes.
-
Cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/ether) or by silica gel column chromatography.[4]
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how varying reaction parameters can affect the synthesis outcome.
Table 1: Effect of Solvent on Cyclization Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formic Acid (neat) | 130 | 4 | 85 |
| Dimethylformamide (DMF) | 130 | 8 | 65 |
| Acetic Acid | 118 | 12 | 72 |
| N-Methyl-2-pyrrolidone (NMP) | 150 | 6 | 78 |
Table 2: Effect of Temperature and Time on Yield
| Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 100 | 12 | 60 | 95 |
| 120 | 5 | 81 | 97 |
| 140 | 3 | 88 | 92 (minor decomposition) |
| 160 | 2 | 75 | 80 (significant decomposition) |
Visual Workflows
The following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting common issues.
Caption: A typical workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine. The following information is based on established purification principles for substituted 1,2,4-triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Based on plausible synthetic routes, common impurities may include unreacted starting materials such as methylhydrazine and N-cyano-N-methylacetamidine (or related precursors), isomeric byproducts (e.g., 1,3-dimethyl-1H-1,2,4-triazol-5-amine), and hydrolysis products of the intermediates.
Q2: What are the recommended purification techniques for this compound?
A2: The two primary recommended purification techniques are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Polar solvents are generally suitable for the recrystallization of amino-triazole derivatives. Ethanol, methanol, and water are good starting points.[1][2] The ideal solvent will dissolve the compound at an elevated temperature and allow for crystal formation upon cooling with minimal loss of the product in the mother liquor.
Q4: How can I monitor the purity of this compound during purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. High-performance liquid chromatography (HPLC) can be used for more accurate quantitative assessment of purity. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation and can also reveal the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not crystallize upon cooling. | The compound is too soluble in the chosen solvent. | Add a less polar anti-solvent (e.g., diethyl ether, hexanes) dropwise to the cooled solution until turbidity persists. |
| The solution is not sufficiently saturated. | Reduce the volume of the solvent by evaporation before cooling. | |
| Oily precipitate forms instead of crystals. | The compound is "oiling out," which can be due to a high concentration of impurities or too rapid cooling. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath or refrigerator to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Colored impurities persist in the crystals. | The impurity is co-crystallizing with the product. | Perform a hot filtration with activated charcoal before allowing the solution to cool and crystallize. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The eluent system is not optimal. | Modify the polarity of the eluent. For normal-phase silica gel chromatography, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Adding a small amount of a basic modifier like triethylamine can improve the peak shape for amine compounds. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For highly polar compounds, a reverse-phase column may be more suitable. |
| Streaking or tailing of the product band on the column. | The compound is interacting strongly with the stationary phase. | Add a small percentage of a modifier to the eluent. For basic compounds on silica gel, adding 0.1-1% triethylamine or ammonia in methanol can help. |
| The column is overloaded. | Use a larger column or reduce the amount of crude material loaded. |
Experimental Protocols
Note: The following protocols are generalized for amino-triazole derivatives and should be optimized for this compound.
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-100%). A small amount of triethylamine (0.1-1%) can be added to the eluent to improve the peak shape.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Solvent Systems for Purification of Substituted 1,2,4-Triazoles
| Purification Method | Compound Type | Solvent/Eluent System | Reference |
| Recrystallization | 3-amino-1,2,4-triazole derivatives | Ethanol | [2] |
| Column Chromatography | 1,5-disubstituted-1,2,4-triazoles | Ethyl acetate/Petroleum ether | General practice |
| Column Chromatography | 3-amino-1,2,4-triazole derivatives | Dichloromethane/Methanol | General practice |
Visualization
Experimental Workflow for Purification
References
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for 3-amino-1,2,4-triazole derivatives? A1: The most prevalent methods involve the cyclization of substituted aminoguanidines or the reaction of amidines with hydrazine derivatives.[1][2] A common approach for the parent 3-amino-1,2,4-triazole involves reacting an aminoguanidine salt, such as the bicarbonate, with formic acid, followed by thermal cyclization of the resulting aminoguanidine formate intermediate.[3][4][5] For N-substituted triazoles, the strategy often involves functionalizing the 3-amino-1,2,4-triazole core or building the ring from appropriately substituted precursors.[6]
Q2: Which reaction parameters are most critical for maximizing yield? A2: The yield of 1,2,4-triazole synthesis is highly sensitive to several factors. The most critical parameters to control are the molar ratio of reactants, reaction temperature, reaction time, and the choice of solvent.[6][7][8] The selection of a catalyst or base, where applicable, is also crucial for promoting the desired reaction pathway and neutralizing acidic byproducts.[8]
Q3: How does solvent choice impact the reaction? A3: The solvent can influence the solubility of reactants, intermediates, and the reaction mechanism itself.[8] For instance, in some condensation reactions leading to triazole precursors, apolar aprotic solvents may result in a higher yield of intermediates compared to dipolar aprotic media.[7] For the cyclization step, polar solvents such as acetic acid or alcohols (methanol, ethanol) have been shown to be effective and can accelerate the reaction rate.[2]
Q4: What are the best methods for purifying the final product? A4: Common purification techniques for 3-amino-1,2,4-triazole derivatives include recrystallization, typically from ethanol or an ethanol-ether mixture.[5] For more challenging separations, column chromatography can be employed.[9] Purity is often assessed using High-Performance Liquid Chromatography (HPLC).[10] In some cases, vacuum distillation has also been used for purification.[11]
Q5: Can microwave irradiation improve the synthesis? A5: Yes, for reactions that are slow or require high temperatures, microwave-assisted synthesis can be a powerful tool. It often leads to significantly shorter reaction times and can improve yields by providing uniform and rapid heating.[8][12][13]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Possible Cause: Incorrect Reagent Stoichiometry. The molar ratio of the starting materials is critical. An excess or deficit of one component can halt the reaction or lead to side products.
-
Solution: Carefully verify the masses and molar equivalents of all reactants. A common molar ratio for the initial formation of aminoguanidine formate is approximately 1:1.05:1.08 for hydrazine/cyanamide/formic acid.[3] Adjust stoichiometry based on your specific substituted precursors.
-
Possible Cause: Sub-optimal Temperature. The cyclization step is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it can cause degradation of reactants or products.
-
Solution: The optimal temperature must be determined experimentally. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] For aminoguanidine formate cyclization, temperatures can range from 110°C to 200°C.[4]
-
Possible Cause: Poor Quality Starting Materials. Impurities in the starting materials, such as dicyandiamide in cyanamide, can interfere with the reaction.[3] Degradation of reagents like hydrazine hydrate can also be an issue.
-
Solution: Use reagents of the highest possible purity. If necessary, purify starting materials before use. Ensure reagents have been stored correctly and are not expired.
Problem 2: Formation of Multiple Side Products
-
Possible Cause: Reaction Temperature is Too High. Excessive heat can promote alternative reaction pathways or cause decomposition, leading to a complex mixture of impurities.
-
Solution: Screen a range of lower temperatures to find a balance between an acceptable reaction rate and minimal side product formation.[8]
-
Possible Cause: Incorrect pH. In syntheses starting from salts, pH control is essential. For the formation of aminoguanidine formate, the pH is typically controlled between 6 and 8 during different stages.[3][4]
-
Solution: Monitor and adjust the pH of the reaction mixture as specified in the protocol, especially during the addition of acidic or basic reagents.
Problem 3: Difficulty in Product Isolation and Purification
-
Possible Cause: Product is Highly Soluble in the Crystallization Solvent. If the product does not precipitate upon cooling, it may be too soluble in the chosen solvent.
-
Solution: Try adding a co-solvent in which the product is insoluble (an anti-solvent), such as ether or hexane, to an ethanolic solution to induce precipitation.[5] Alternatively, evaporate the solvent completely and attempt purification via column chromatography.
-
Possible Cause: Oily Product Formation. The product may separate as an oil instead of a crystalline solid, which can be difficult to handle and purify.
-
Solution: Try dissolving the oil in a minimal amount of a suitable hot solvent and then cooling it very slowly, possibly with scratching of the flask walls to induce crystallization. Seeding with a previously obtained crystal can also be effective.
Data Presentation
Table 1: Influence of Reaction Parameters on Generic 1,2,4-Triazole Synthesis Yield
| Parameter | Observation | Potential Impact on Yield | Reference(s) |
| Temperature | Varies by route; cyclization often requires 100-200°C. | Too low: incomplete reaction. Too high: side products/degradation. Optimal temperature is critical. | [4][8][14] |
| Solvent | Polar (e.g., EtOH, AcOH) or apolar solvents used. | Solvent polarity can shift reaction equilibria and affect reactant solubility, directly impacting yield. | [2][7] |
| Catalyst | Acid catalysis (e.g., formic acid) or metal catalysts (e.g., Cu salts) are common. | The correct catalyst is essential for promoting the desired cyclization pathway over side reactions. | [6][8] |
| Reaction Time | Can range from hours to days. | Insufficient time leads to low conversion; excessive time can increase impurity formation. | [8] |
| Microwave | Used to accelerate sluggish reactions. | Can dramatically reduce reaction time from hours to minutes and improve yields. | [12][13] |
Representative Experimental Protocol
Disclaimer: The following is a generalized protocol for the synthesis of a 3-amino-1,5-disubstituted-1,2,4-triazole based on established chemical principles.[3][5] It should be adapted and optimized for the specific synthesis of this compound.
Step 1: Formation of the Substituted Aminoguanidine Intermediate
-
To a stirred solution of 1,2-dimethylhydrazine (1.0 eq) in isopropanol at 0-5°C, add cyanamide (1.05 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
Slowly add a strong acid, such as concentrated HCl (1.0 eq), dropwise to the cooled mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of the corresponding N,N'-dimethylaminoguanidine salt will occur.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
The resulting salt can be isolated by filtration or used directly in the next step.
Step 2: Cyclization to form this compound
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To the aminoguanidine derivative from Step 1, add formic acid (1.1 eq).
-
Heat the mixture cautiously in a flask equipped with a reflux condenser. The reaction can be vigorous.
-
Once the initial reaction subsides, heat the solution to 120-150°C for 3-5 hours.[5] Water will be eliminated during the cyclization.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., aqueous NaOH or K₂CO₃) to pH 8-9.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by recrystallization from an ethanol/ether mixture to yield pure this compound.[5]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.
References
- 1. isres.org [isres.org]
- 2. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 3. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 4. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 12. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Stability studies of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine under different conditions
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting stability studies on 1,5-Dimethyl-1H-1,2,4-triazol-3-amine. The information presented here is based on general principles of pharmaceutical stability testing for triazole derivatives, as specific published stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of a compound like this compound?
Forced degradation studies are essential to understand the chemical stability of a drug substance.[1][2] These studies help in the development of stable formulations and suitable storage conditions.[2] According to ICH guidelines, forced degradation should be performed under various conditions including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2]
Q2: I am observing unexpected degradation of my compound during the stability study. What are the common causes?
Unexpected degradation can arise from several factors. It is crucial to systematically investigate the potential causes. Common culprits include interactions with excipients, impurities in the sample, or inappropriate storage conditions. The degradation pathway of triazole-containing compounds can be complex, and it is important to characterize the degradation products to understand the mechanism.[1]
Q3: How can I identify the degradation products of this compound?
The identification of degradation products is a critical step in stability studies.[1] A combination of analytical techniques is typically employed. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful tool for separating and identifying degradation products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can also be used for structural elucidation of isolated degradation products.
Q4: Are there any known degradation pathways for triazole-based compounds?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or prolong the exposure time.[2] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. | Optimize the HPLC method. Screen different columns (e.g., C18, C8, HILIC), adjust the mobile phase composition and pH, and optimize the gradient elution program. |
| Mass balance is not within the acceptable range (95-105%). | Undetected degradation products (e.g., non-UV active, volatile), or issues with the analytical method. | Use a mass-sensitive detector (e.g., CAD, ELSD) in addition to a UV detector. Check for the volatility of the compound and its degradation products. Re-validate the analytical method. |
Experimental Protocols
The following are generalized protocols for forced degradation studies. The specific concentrations, temperatures, and durations should be optimized for this compound.
Acid and Base Hydrolysis
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acid Hydrolysis: Add an equal volume of 0.1 M to 1 M hydrochloric acid or sulfuric acid to the stock solution.[2]
-
Base Hydrolysis: Add an equal volume of 0.1 M to 1 M sodium hydroxide or potassium hydroxide to the stock solution.[2]
-
Incubation: Store the solutions at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.
Oxidative Degradation
-
Preparation: Prepare a stock solution of the compound.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3% to 30%) to the stock solution.[1]
-
Incubation: Keep the solution at room temperature for a defined period, monitoring the degradation.
-
Analysis: Analyze the samples at various time points by HPLC.
Photostability Testing
-
Sample Preparation: Expose the solid drug substance and a solution of the compound to light.
-
Light Exposure: Use a photostability chamber that provides a defined illumination (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control: Keep a parallel set of samples in the dark to serve as a control.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
Thermal Degradation
-
Sample Preparation: Place the solid drug substance in a controlled temperature and humidity chamber.
-
Stress Conditions: Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) with or without controlled humidity (e.g., 75% RH).
-
Analysis: Analyze the sample at specified time intervals to determine the extent of degradation.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Condition Details | % Degradation | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data | Data | Data |
| Oxidation | 3% H₂O₂, RT, 24h | Data | Data | Data |
| Photolytic | 1.2 million lux hours | Data | Data | Data |
| Thermal | 80°C, 48h | Data | Data | Data |
Table 2: Purity and Assay Data from a Long-Term Stability Study
| Time Point (Months) | Storage Condition | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 25°C/60% RH | 99.8 | 0.2 | White Powder |
| 3 | 25°C/60% RH | Data | Data | Data |
| 6 | 25°C/60% RH | Data | Data | Data |
| 0 | 40°C/75% RH | 99.8 | 0.2 | White Powder |
| 3 | 40°C/75% RH | Data | Data | Data |
| 6 | 40°C/75% RH | Data | Data | Data |
Visualizations
Caption: Forced degradation experimental workflow.
References
- 1. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 5. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,5-Dimethyl-1H-1,2,4-triazol-3-amine Scale-Up
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up synthesis of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine. The following sections detail potential issues, their remedies, and preventative measures in a question-and-answer format, alongside detailed experimental protocols and process diagrams.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable approach involves the cyclization of a substituted guanidine derivative with a hydrazine. Specifically, the reaction of 1,3-dimethyl-1-cyanoguanidine with hydrazine hydrate offers a direct route to the desired product.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns include the handling of hydrazine hydrate, which is a corrosive and potentially explosive substance. Additionally, the reaction may be exothermic, requiring careful temperature control to prevent runaways. Proper personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory. All operations should be conducted in a well-ventilated fume hood.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of starting material consumption and product formation.
Q4: What are the critical process parameters to control during scale-up?
Key parameters to control include reaction temperature, rate of addition of reagents, stirring speed, and reaction time. Inconsistent control of these parameters can lead to the formation of impurities and a decrease in overall yield.
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SCALE-UP-001 | Low or Inconsistent Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Degradation of product or starting material. | - Increase reaction time or temperature moderately. - Ensure efficient stirring to maintain a homogeneous mixture. - Monitor the reaction to determine the optimal endpoint and avoid prolonged heating. |
| SCALE-UP-002 | Formation of Impurities | - Side reactions due to high temperatures. - Presence of moisture or other contaminants. - Incorrect stoichiometry of reactants. | - Maintain strict temperature control. - Use anhydrous solvents and dry glassware. - Carefully measure and control the molar ratios of the reactants. |
| SCALE-UP-003 | Difficult Product Isolation/Purification | - Product is highly soluble in the reaction solvent. - Formation of oily or tarry byproducts. - Co-precipitation of impurities. | - Choose an appropriate anti-solvent for precipitation. - Perform a solvent screen for recrystallization. - Consider column chromatography for purification if other methods fail.[1] |
| SCALE-UP-004 | Exothermic Reaction Runaway | - Too rapid addition of reagents. - Inadequate cooling. | - Add reagents portion-wise or via a syringe pump to control the rate of addition. - Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryocooler). |
Experimental Protocols
Synthesis of this compound
Materials:
-
1,3-Dimethyl-1-cyanoguanidine
-
Hydrazine hydrate
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 1,3-dimethyl-1-cyanoguanidine (1.0 eq) in anhydrous ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
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Filter the solid product and wash with cold ethanol.
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For further purification, recrystallize the crude product from a mixture of ethyl acetate and hexanes.
-
Dry the purified product under vacuum to yield this compound as a white crystalline solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for scale-up issues.
References
Technical Support Center: Purification of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
Welcome to the technical support center for the purification of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:
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Unreacted Starting Materials: Residual methylhydrazine and cyanamide derivatives (like dicyandiamide) may be present if the reaction has not gone to completion.
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Isomeric Byproducts: A significant potential impurity is the isomeric product, 1,3-Dimethyl-1H-1,2,4-triazol-5-amine. The formation of this isomer is often dependent on the reaction conditions.
-
Side-Reaction Products: Depending on the specific reagents and conditions used, other nitrogen-rich heterocyclic compounds can be formed as byproducts.
-
Residual Solvents: Solvents used in the synthesis and work-up procedures may be retained in the crude product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities. For many triazole derivatives, recrystallization is an effective method for removing minor impurities and obtaining a highly crystalline product. Column chromatography is generally employed when dealing with complex mixtures of impurities or for separating isomers with similar polarities.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aminotriazole derivatives, polar solvents are often effective. Based on the purification of similar compounds, suitable solvents to screen for recrystallization include:
-
Ethanol
-
Methanol
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Isopropanol
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Acetonitrile
-
Mixtures of the above with water or a less polar co-solvent like ethyl acetate.
It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.
Q4: I am having trouble separating the 1,5-dimethyl and 1,3-dimethyl isomers. What chromatographic conditions should I try?
A4: The separation of regioisomers of substituted aminotriazoles can be challenging due to their similar polarities. Normal-phase column chromatography is often the method of choice. Here are some starting points for optimization:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A gradient elution is often necessary. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems for polar amino compounds include:
-
Dichloromethane/Methanol
-
Ethyl Acetate/Hexane with a small percentage of a basic modifier like triethylamine to reduce tailing.
-
Chloroform/Methanol
-
Thin-layer chromatography (TLC) should be used to screen different solvent systems to find the one that provides the best separation of the isomeric spots before attempting a column.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
| The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a less polar solvent or a solvent mixture. - Ensure the minimum amount of hot solvent is used to dissolve the crude product. |
| Premature crystallization occurred during hot filtration. | - Pre-heat the filtration apparatus (funnel and receiving flask). - Add a small amount of hot solvent to the funnel just before filtration. |
| An excessive volume of solvent was used. | - Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. Note that this second crop may be less pure. |
Issue 2: Oily Product Obtained Instead of Crystals
| Possible Cause | Troubleshooting Steps |
| The presence of impurities is depressing the melting point. | - Attempt to purify a small portion by column chromatography first to obtain a seed crystal. - Add a seed crystal to the cooled solution to induce crystallization. |
| The solution was cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The solvent is not appropriate for crystallization. | - Try a different solvent or a multi-solvent system. |
Issue 3: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Steps | | Inappropriate mobile phase polarity. | - Systematically vary the solvent ratio in your eluent, monitoring the separation by TLC. - Consider using a different solvent system altogether (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system). | | Compound is tailing on the silica gel column. | - Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize acidic sites on the silica gel. | | The column was overloaded with the crude sample. | - Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
Data Presentation
The following table summarizes typical purification outcomes for aminotriazole derivatives based on literature for analogous compounds. The actual yields and purity will depend on the initial purity of the crude material and the specific conditions used.
| Purification Method | Starting Material Purity (Example) | Final Purity (Example) | Yield (Example) |
| Recrystallization | ~90% | >99% | 70-85% |
| Column Chromatography | 70-85% | >98% | 50-70% |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is likely too polar. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but cause it to crystallize upon cooling.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Develop a TLC method to separate the components of the crude mixture. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the selected eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If a gradient elution is used, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflows for the purification of this compound.
Technical Support Center: Functionalization of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and functionalization of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine. The primary focus is on N-arylation reactions, a common functionalization pathway for this substrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N-arylation of this compound using common catalytic systems.
Issue 1: Low or No Conversion in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity: The Pd(0) active species is not forming or is decomposing. | Ensure strict anaerobic conditions. Use a pre-catalyst like a G3 or G4 palladacycle, or pre-form the active catalyst by heating the palladium source and ligand before adding the substrates. |
| Ligand Choice: The ligand may not be suitable for the electron-rich and potentially coordinating aminotriazole substrate. | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr*OMe), which have shown success with challenging aminoheterocycles.[1] |
| Base Incompatibility: The base may be too weak to deprotonate the aminotriazole or too strong, leading to side reactions. | For aryl bromides and chlorides, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often effective. If base-sensitive functional groups are present, consider a weaker base like K₃PO₄ or Cs₂CO₃, but this may require a higher reaction temperature.[2] |
| Solvent Effects: Poor solubility of reagents can hinder the reaction. | Aprotic, non-polar solvents like toluene or dioxane are standard.[2] For poorly soluble substrates, consider more polar aprotic solvents like DMF, but be aware of potential side reactions at high temperatures. |
| Substrate Inhibition: The aminotriazole substrate can coordinate to the palladium center, inhibiting catalysis. | Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes mitigate this issue. Using a more sterically hindered ligand can also disfavor substrate coordination.[1] |
Issue 2: Competing N1 vs. Amino Group Arylation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction Conditions Favoring Ring N-Arylation: The reaction conditions may favor the arylation of the more acidic triazole ring nitrogen over the amino group. | This is a known challenge with N-unsubstituted triazoles. For selective N-arylation of the amino group, ensure the use of a strong base to deprotonate the amine. Protecting the triazole N1 position prior to coupling is an alternative strategy. |
| Steric Hindrance: The steric environment around the amino group may disfavor coupling compared to the ring nitrogen. | While the methyl group at the N1 position provides some steric shielding, the choice of a bulky ligand on the palladium catalyst can further direct the arylation to the less hindered exocyclic amino group. |
Issue 3: Hydrodehalogenation of the Aryl Halide
Possible Causes and Solutions:
| Cause | Recommended Solution |
| β-Hydride Elimination: This side reaction can occur from the palladium-amido intermediate.[3] | Use a ligand that promotes rapid reductive elimination, such as a bulky biarylphosphine. Lowering the reaction temperature may also disfavor this pathway. |
| Presence of Water: Traces of water can lead to the formation of palladium hydride species, which can then reduce the aryl halide. | Ensure the use of anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally preferred for the N-arylation of this compound, Palladium or Copper?
A1: Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings can be effective. Palladium systems often offer milder reaction conditions and a broader substrate scope, but can be more sensitive to substrate inhibition by coordinating heterocycles like aminotriazoles.[1] Copper-catalyzed systems are generally less expensive but may require higher reaction temperatures and specific ligands to be efficient.[4][5] The optimal choice will depend on the specific aryl halide and the functional groups present.
Q2: What is a good starting point for catalyst and ligand selection for a Buchwald-Hartwig reaction with this substrate?
A2: A good starting point would be a palladium(0) precatalyst such as Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos-Pd-G3) in combination with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos. An N-heterocyclic carbene (NHC) ligand system, which has been shown to be effective for other challenging aminoheterocycles, is also a strong candidate.[1]
Q3: What are common bases used for the copper-catalyzed N-arylation of aminotriazoles?
A3: For copper-catalyzed N-arylations (Ullmann-type reactions), common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] The choice of base can be critical and often needs to be optimized for the specific substrate and ligand combination.
Q4: My reaction is sluggish. How can I increase the reaction rate?
A4: To increase the rate of a slow amination reaction, consider the following:
-
Increase Temperature: Gradually increasing the reaction temperature can significantly accelerate the reaction. However, be mindful of potential catalyst decomposition at excessively high temperatures.[2]
-
Higher Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1 mol% to 3 mol% Pd) can improve the reaction rate, though this increases cost.
-
More Active Ligand: Switching to a more electron-rich and sterically hindered ligand can enhance the rates of both oxidative addition and reductive elimination.
Q5: I am observing the formation of a biaryl byproduct from the coupling of my aryl halide. What is the cause and how can I prevent it?
A5: Biaryl formation is a common side reaction in cross-coupling chemistry, often arising from the homocoupling of the aryl halide. In palladium catalysis, this can be promoted by high temperatures or the presence of oxygen. In copper-catalyzed reactions, this is a classic Ullmann homocoupling. To minimize this, ensure the reaction is run under a strict inert atmosphere (argon or nitrogen). Optimizing the reaction temperature and catalyst/ligand system can also disfavor this side reaction.
Data Presentation
The following tables summarize representative quantitative data for palladium- and copper-catalyzed N-arylation of aminotriazoles, which can be used as a starting point for the functionalization of this compound.
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Amino-1,2,4-triazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | IPr*OMe (4) | NaOt-Bu (3) | 1,4-Dioxane | 110 | 24 | Aryl Chloride | 70-95 | [1] |
| (THP-Dipp)Pd(cinn)Cl (5) | - | NaOt-Bu (3) | 1,4-Dioxane | 110 | 24 | Aryl Bromide | 55-91 | [6] |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 12 | Aryl Bromide | 60-85 | General |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 18 | Aryl Chloride | 50-80 | General |
Note: Yields are representative for similar substrates and may vary for this compound.
Table 2: Representative Conditions for Copper-Catalyzed N-Arylation of 1,2,4-Triazoles
| Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Cu₂O (5) | N,N'-bis(2-pyridinylmethyl)cyclohexane-1,2-diamine (10) | Cs₂CO₃ (2) | DMF | 100 | 24 | Aryl Iodide | 55 | [4] |
| CuI (10) | N,N'-dimethylethylenediamine (20) | K₂CO₃ (2) | Dioxane | 110 | 24 | Aryl Iodide | 70-90 | [5] |
| CuI (5) | Pipecolinic Acid (10) | K₂CO₃ (2) | DMF | 110 | 18 | Aryl Bromide | 65-85 | General |
| CuCl (10) | None | K₂CO₃ (2) | DMSO | 120 | 24 | Aryl Bromide | up to 88 | [7] |
Note: Yields are representative for similar substrates and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from procedures for the amination of challenging aminoheterocycles and should be optimized for the specific substrates.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)
This protocol is adapted from general procedures for the copper-catalyzed amination of N-heterocycles and should be optimized for the specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), the ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalyst selection workflow for N-arylation.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of 1,2,4-triazole derivatives in drug discovery
A Comparative Study of 1,2,4-Triazole Derivatives in Drug Discovery
The 1,2,4-triazole nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] This heterocyclic motif is a core component of numerous therapeutic agents, demonstrating its potential in the development of novel drugs.[4][5] This guide provides a comparative analysis of 1,2,4-triazole derivatives, focusing on their performance as anticancer, antifungal, and antimicrobial agents, supported by experimental data from various studies.
1,2,4-triazole derivatives have shown significant efficacy as anticancer agents, often by inhibiting key enzymes like kinases and interfering with crucial cellular pathways.[6][7] Their antiproliferative activity has been evaluated against various human cancer cell lines, with specific substitutions on the triazole ring system significantly influencing their cytotoxic effects.[6]
For instance, a series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro cytotoxic effects against MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cell lines using the MTT assay.[8] Several compounds, including 7d, 7e, 10a, and 10d, demonstrated promising cytotoxic activity, with IC50 values lower than 12 μM against the Hela cell line.[8] Another study highlighted a derivative, 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, which showed notable activity against breast cancer cells (MCF-7).[3]
Further research into novel 1,2,4-triazole scaffolds led to the identification of compounds with remarkable antiproliferative activity against a panel of cancer cell lines.[9] Compounds 8c and 8d were identified as potent inhibitors of cancer cell proliferation and strong Tubulin inhibitors.[9] Notably, compound 8c also exhibited the best EGFR inhibition with an IC50 of 3.6 μM.[9]
Below is a table summarizing the anticancer activity of selected 1,2,4-triazole derivatives from various studies.
Table 1: of 1,2,4-Triazole Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | B16F10 (Melanoma) | HCT116 (Colon) | MDA-MB-231 (Breast) | Reference |
| 7d | >50 | 9.87±0.9 | >50 | - | - | - | [8] |
| 7e | >50 | 11.24±1.3 | >50 | - | - | - | [8] |
| 10a | 12.51±1.4 | 10.28±1.1 | >50 | - | - | - | [8] |
| 10d | >50 | 11.89±1.2 | >50 | - | - | - | [8] |
| TP6 | - | - | - | 41.12 | - | - | [10] |
| T2 | - | - | - | - | 3.84 | - | [11] |
| T7 | - | - | - | - | 3.25 | - | [11] |
| 15 | - | - | - | - | - | 3.48 | [12] |
| 20 | - | - | - | - | - | 5.95 | [12] |
| 8c | - | - | - | - | - | - | [9] |
| 8d | - | - | - | - | - | - | [9] |
Note: "-" indicates data not available in the cited source.
Experimental Protocols: Screening
MTT Assay: The in vitro cytotoxic effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay.[8][12]
-
Cancer cells (e.g., MCF-7, Hela, A549) are seeded in 96-well plates and incubated for 24 hours.[10]
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[10]
-
After incubation, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.[10]
References
- 1. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. isres.org [isres.org]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine as a Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2][3][4][5][6] This guide provides a comparative framework for the validation of a novel investigational compound, 1,5-Dimethyl-1H-1,2,4-triazol-3-amine, as a potential therapeutic agent. Due to the limited specific data on this particular molecule, this document will present a hypothetical validation pathway, drawing on established protocols and data from analogous 1,2,4-triazole derivatives with demonstrated anticancer activity.[3][5][6][7][8] The primary focus will be on its evaluation as a potential treatment for breast cancer, a disease for which various 1,2,4-triazole derivatives have shown promise.[6][7]
Comparative Efficacy Analysis
To objectively assess the therapeutic potential of this compound, a direct comparison with established first-line and targeted therapies for breast cancer is essential. The following tables summarize hypothetical preclinical data for our investigational compound against commonly used breast cancer drugs.
Table 1: In Vitro Cytotoxicity Data (IC50 in µM) in Breast Cancer Cell Lines
| Compound | MCF-7 (ER+, PR+, HER2-) | MDA-MB-231 (Triple-Negative) | SK-BR-3 (HER2+) |
| This compound | 15.5 | 12.8 | 25.2 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
| Paclitaxel | 0.1 | 0.5 | 0.3 |
| Tamoxifen | 5.2 | >100 | >100 |
| Trastuzumab (Herceptin) | >100 | >100 | 0.05 (in µg/mL) |
| Letrozole | 2.5 | >100 | >100 |
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model (MDA-MB-231)
| Treatment Group (n=8) | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 0 |
| This compound | 50 | Oral | 58 |
| Doxorubicin | 5 | Intravenous | 75 |
| Paclitaxel | 10 | Intravenous | 82 |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation of any new therapeutic agent. The following are standard protocols that would be employed to generate the data presented above.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human breast cancer cell lines (MCF-7, MDA-MB-231, SK-BR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound and comparator drugs for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.
-
Tumor Cell Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.[9]
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally, while standard chemotherapeutic agents are administered intravenously according to established protocols.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Mandatory Visualizations
Hypothesized Signaling Pathway
Many anticancer agents, including some 1,2,4-triazole derivatives, exert their effects by modulating key signaling pathways involved in cell proliferation and survival.[3] The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the PI3K/Akt/mTOR pathway, a frequently dysregulated pathway in breast cancer.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow for In Vivo Validation
The following diagram outlines the logical flow of a typical in vivo experiment to validate a novel anticancer agent.[9]
Caption: Workflow for preclinical in vivo anticancer drug validation.
Comparison with Alternatives
This compound, based on the hypothetical data, demonstrates moderate in vitro cytotoxicity against both hormone-receptor-positive and triple-negative breast cancer cell lines. Its oral bioavailability, as suggested by the in vivo protocol, would be a significant advantage over intravenously administered chemotherapeutics like Doxorubicin and Paclitaxel.
Compared to hormonal therapies such as Tamoxifen and Letrozole, the investigational compound shows efficacy against a triple-negative cell line, indicating a potential role in treating this aggressive subtype of breast cancer.[10][11] However, its in vitro potency is lower than that of standard cytotoxic agents.
Further studies are warranted to elucidate its precise mechanism of action, safety profile, and potential for combination therapy with existing anticancer drugs. The exploration of its efficacy in other cancer types for which 1,2,4-triazole derivatives have shown activity is also a promising avenue for future research.[6][7]
References
- 1. An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. isres.org [isres.org]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. benchchem.com [benchchem.com]
- 10. 10 Commonly Prescribed Breast Cancer Drugs [resources.healthgrades.com]
- 11. Breast Cancer: An Overview of Current Therapeutic Strategies, Challenge, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Biological evaluation of novel compounds containing 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer and antimicrobial potential of novel compounds featuring the 1,2,4-triazol-3-amine core. This document provides an objective comparison of the biological performance of various derivatives, supported by experimental data, detailed protocols, and visual representations of mechanisms of action.
The 1,2,4-triazole scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its diverse biological activities.[1] Derivatives of 1,2,4-triazole have shown a wide range of pharmacological properties, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects.[1][2] This guide focuses on novel compounds containing the 1,2,4-triazol-3-amine moiety, summarizing their efficacy against various cancer cell lines and microbial strains.
In Vitro Anticancer Activity
A series of novel 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds have been synthesized and evaluated for their potential as anti-lung cancer agents.[3] The cytotoxic activities of these compounds were assessed against A549, NCI-H460, and NCI-H23 human lung cancer cell lines.[3] The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), demonstrate that many of these derivatives exhibit potent anticancer activity, in some cases surpassing that of the standard chemotherapeutic agent 5-fluorouracil.[3]
Table 1: In Vitro Anticancer Activity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives (IC50 in µM) [3]
| Compound | R1 | R2 | A549 | NCI-H460 | NCI-H23 |
| 4a | 4-Cl | 4-Cl | 1.09 | 2.01 | 3.28 |
| 4b | 4-Cl | 4-Br | 2.56 | 4.13 | 5.87 |
| 4c | 4-Cl | 4-F | 3.14 | 5.22 | 6.45 |
| 4d | 4-Br | 4-Br | 4.02 | 6.89 | 8.12 |
| 4e | 4-F | 4-F | 5.31 | 7.98 | 9.34 |
| 4f | H | H | >50 | >50 | >50 |
| 5-Fluorouracil | - | - | 15.2 | 20.5 | 25.8 |
Data extracted from "Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents"[3]
Antimicrobial Activity
Derivatives of 1,2,4-triazole have also been investigated for their antimicrobial properties. A study on new indole derivatives containing a 1,2,4-triazole moiety demonstrated a broad spectrum of activity against various bacterial and fungal strains.[4] The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds.
Table 2: Minimum Inhibitory Concentration (MIC) of Indole-1,2,4-triazole Conjugates (µg/mL) [4]
| Compound | Staphylococcus aureus | Bacillus subtilis | Candida albicans | Candida tropicalis |
| 6f | 250 | 250 | 2 | 2 |
| 6g | 500 | 500 | 250 | 2 |
| 6h | 250 | >1000 | >1000 | 2 |
| 6i | 500 | >1000 | >1000 | 2 |
| Ampicillin | 250 | 500 | - | - |
| Fluconazole | - | - | 250 | 2 |
Data extracted from "Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates"[4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]
Procedure:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) and incubated for another 24 to 72 hours.[7][8]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 1-4 hours at 37°C.[5][9]
-
Formazan Solubilization: The culture medium containing MTT was removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[6] The IC50 values were calculated from the dose-response curves.
Caption: Workflow for determining IC50 values using the MTT assay.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the synthesized compounds against various microbial strains was determined using the broth microdilution method.[10][11]
Procedure:
-
Preparation of Inoculum: Bacterial or fungal strains were cultured in an appropriate broth medium overnight at 37°C. The culture was then diluted to achieve a final concentration of approximately 10⁵ CFU/mL.[10]
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the microbial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and 48-72 hours for fungi.[11]
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.[10]
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the anticancer activity of 1,2,4-triazole derivatives is mediated through the induction of apoptosis.[3][12] One of the most potent compounds, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), was found to induce apoptosis in lung cancer cells by upregulating the expression of pro-apoptotic proteins such as BAX and downregulating the anti-apoptotic protein Bcl-2.[3] This leads to the activation of caspases, such as caspase-3, which are key executioners of apoptosis, ultimately resulting in programmed cell death.[3][13]
Caption: Apoptosis induction pathway by a 1,2,4-triazole derivative.
Conclusion
Novel compounds incorporating the 1,2,4-triazol-3-amine scaffold demonstrate significant potential as both anticancer and antimicrobial agents. The data presented in this guide highlight the promising activity of specific derivatives and provide a foundation for further research and development in this area. The detailed experimental protocols offer a standardized approach for the evaluation of new analogues, while the elucidation of the mechanism of action provides insights for rational drug design. Continued exploration of this chemical space is warranted to develop new therapeutic agents with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. ijrpc.com [ijrpc.com]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1,5-Disubstituted-1H-1,2,4-triazol-3-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its diverse biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,5-disubstituted-1H-1,2,4-triazol-3-amine analogs, with a focus on derivatives of the 1,5-Dimethyl-1H-1,2,4-triazol-3-amine scaffold. While comprehensive SAR studies on this specific dimethylated analog are limited in publicly available literature, this guide synthesizes findings from related 3-amino-1,2,4-triazole derivatives to infer potential SAR trends and guide future research.
Summary of Biological Activities
Analogs of the 3-amino-1,2,4-triazole core have demonstrated a broad spectrum of pharmacological effects, including but not limited to:
-
Anticancer Activity: Various derivatives have been shown to inhibit cancer cell proliferation and tubulin polymerization.[3][4][5]
-
Antimicrobial Activity: The triazole scaffold is a key component in several antifungal and antibacterial agents.[6]
-
Antiviral Activity: Certain 1,2,4-triazole derivatives have been investigated for their potential as antiviral drugs.[2]
-
Other CNS Activities: Modifications of the triazole ring system have led to compounds with anticonvulsant and other neurological activities.
Comparative Data on Analog Activity
Due to the scarcity of specific data on this compound analogs, the following table summarizes the activity of related 3-amino-1,2,4-triazole derivatives to provide a basis for SAR understanding.
| Compound ID | N1-Substituent | C5-Substituent | Modification at 3-amino | Biological Activity | Potency (IC50/EC50/MIC) | Cell Line/Target | Reference |
| Hypothetical | Methyl | Methyl | Unsubstituted | - | - | - | - |
| Analog A | Phenyl | p-Tolyl | Schiff bases | Antifungal | Not specified | Various microorganisms | [7] |
| Analog B | Unsubstituted | Aryl | Phenylamino | Anticancer, Antiangiogenic | Not specified | Various cancer cell lines | [3] |
| Analog C | Unsubstituted | Aryl | 3-bromophenylamino | Anticancer | Not specified | Various cancer cell lines | [5] |
| Analog D | 3-(imidazol-4-yl)propyl | Benzyl | Unsubstituted | SST4 Agonist | Ki = 2380 nM | Somatostatin Receptor 4 | [8] |
| Analog E | Unsubstituted | Myrtenal-thioether | Unsubstituted | Antifungal | 90-98% inhibition | P. piricola | [6] |
Note: This table is a representative summary. Direct comparison is challenging due to the varied substitution patterns and biological targets.
Structure-Activity Relationship Insights
Based on the available literature for related 3-amino-1,2,4-triazole scaffolds, the following SAR observations can be inferred:
-
Substitution at the 3-Amino Group: Modification of the 3-amino group, for instance, through the formation of Schiff bases or substitution with aryl groups, appears to be a critical determinant of biological activity. A 3-bromophenylamino moiety has been associated with potent anticancer effects.[3][5]
-
Substitution at the C5 Position: The nature of the substituent at the C5 position significantly influences the type and potency of the biological activity. Aryl groups are common in anticancer agents, while other moieties like thioethers can confer antifungal properties.[3][6]
-
Substitution at the N1 Position: N1-substitution can modulate receptor affinity and selectivity, as seen in the case of somatostatin receptor agonists where a propyl-imidazole group enhances affinity.[8]
For the specific case of This compound , the small alkyl groups at N1 and C5 suggest that its intrinsic activity might be modest, making it a suitable starting point for further derivatization at the 3-amino position to explore various therapeutic applications.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key experiments typically cited in the evaluation of 1,2,4-triazole analogs.
Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
A common synthetic route involves the condensation of aminoguanidine bicarbonate with a carboxylic acid under microwave irradiation, which is a green and efficient method for producing 3-amino-5-substituted-1,2,4-triazoles.[9]
DOT Diagram: General Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
Caption: Synthetic pathway for 5-substituted 3-amino-1,2,4-triazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.
DOT Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for anticancer activity.
Conclusion and Future Directions
The 1,5-disubstituted-1H-1,2,4-triazol-3-amine scaffold, particularly the 1,5-dimethyl analog, represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is currently lacking, insights from related 3-amino-1,2,4-triazole derivatives suggest that modifications at the 3-amino position are likely to yield compounds with significant and varied biological activities. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions at the 3-amino group to establish a clear and comprehensive SAR for this promising scaffold. Such studies will be invaluable for guiding the rational design of new and more effective drug candidates.
References
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. Synthesis and Biological Evaluation of Some Novel 5-[(3-Aralkyl Amido/Imidoalkyl) Phenyl]-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazines as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Efficacy of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine Derivatives and Other Triazoles in Biological Applications
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data highlights the therapeutic potential of substituted 1,2,4-triazole derivatives, including those synthesized from 1,5-Dimethyl-1H-1,2,4-triazol-3-amine (and its tautomer, 4-amino-3,5-dimethyl-1,2,4-triazole). This comparison guide consolidates experimental findings on their anticancer and antifungal activities, placing them in context with established triazole-based agents.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. These derivatives have demonstrated a broad spectrum of activities, including but not limited to, antifungal, antibacterial, anticancer, and anti-inflammatory effects. This guide focuses on the comparative efficacy of derivatives of this compound against other triazoles, supported by experimental data.
Antifungal Activity
Triazole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.[1][2]
For a comparative perspective, the following table summarizes the MIC values for established triazole antifungal agents against common fungal pathogens.
| Antifungal Agent | Candida albicans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) |
| Fluconazole | ≤8 (Susceptible)[4] | Not typically active |
| Voriconazole | ≤1 (Susceptible)[5][6] | 0.12 - >8[7] |
| Schiff Base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione (RO4) | 62.5[3] | Not Reported |
Note: Direct comparison is challenging due to variations in tested strains and methodologies. The data for the Schiff base is from a single study and should be interpreted with caution.
Anticancer Activity
Derivatives of 1,2,4-triazoles have also been extensively investigated for their anticancer properties. The mechanism of action in this context is more varied and can involve the inhibition of specific kinases, induction of apoptosis, and other cellular pathways.
Schiff bases synthesized from 4-amino-3,5-dimethyl-1,2,4-triazole have demonstrated cytotoxic effects against various cancer cell lines.[8][9] For example, one study reported that a Schiff base derivative significantly suppressed the proliferation of A549 (lung adenocarcinoma) and Bel7402 (human hepatoma) cell lines in a dose-dependent manner.[10] Another study found that a different Schiff base derivative exhibited better selectivity and cytotoxicity against BT549 (breast carcinoma) and A549 cells compared to the anticancer drug tamoxifen.[9]
The following table presents a summary of the cytotoxic activity (IC50 values) of some 4-amino-3,5-dimethyl-1,2,4-triazole Schiff base derivatives against selected cancer cell lines.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | BT549 (Breast Carcinoma) IC50 (µM) | PC3 (Prostate Adenocarcinoma) IC50 (µM) |
| Schiff Base 1 | >100 | >100 | >100 |
| Schiff Base 2 | >100 | >100 | >100 |
| Schiff Base 3 | 12.5 | 12.5 | 25 |
| Schiff Base 4 | 25 | 12.5 | >100 |
| Doxorubicin (Control) | Not Reported | Not Reported | Not Reported |
Data extracted from a study by Islam et al. (2016).[9]
It is important to note that the efficacy of these derivatives is highly dependent on the specific chemical substitutions made to the core triazole structure.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a specific turbidity, corresponding to a defined cell density.
-
Drug Dilution: The antifungal agents are serially diluted in a multi-well microtiter plate containing a growth medium such as RPMI-1640.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.[4]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Schiff bases of 4-amino-3,5-dimethyl-1,2,4-triazole) for a specific duration (e.g., 48 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.[10]
Signaling Pathways and Visualizations
Antifungal Mechanism of Action of Triazoles
The primary mechanism of action for triazole antifungals is the inhibition of ergosterol biosynthesis. The following diagram illustrates this pathway.
Caption: Antifungal mechanism of triazoles.
General Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines the typical workflow for evaluating the anticancer activity of novel compounds.
Caption: Workflow for cytotoxicity screening.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of 1,2,4-Triazol-3-amine Derivatives
This guide will delve into the quantitative data from both laboratory-based cell studies and animal models, detail the experimental protocols employed, and visualize the complex interplay of factors influencing the journey from a petri dish to a preclinical model.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro cytotoxicity and in vivo antitumor activity of selected 1,2,4-triazol-3-amine derivatives from various studies. This allows for a direct comparison of their potency and potential for further development.
Table 1: In Vitro Cytotoxicity of 1,2,4-Triazol-3-amine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| BCTA | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 | [1] |
| BCTA | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H460 (Lung) | 2.01 | [1] |
| BCTA | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H23 (Lung) | 3.28 | [1] |
| MPA | Novel 1,2,4-triazole derivative | Dalton Lymphoma Ascites (DLA) | Not specified | [2] |
| OBC | Novel 1,2,4-triazole derivative | Dalton Lymphoma Ascites (DLA) | Not specified | [2] |
Table 2: In Vivo Antitumor Activity of 1,2,4-Triazole Derivatives
| Compound ID | Animal Model | Tumor Type | Dosage | Tumor Inhibition (%) | Reference |
| MPA | Swiss Albino Mice | Erhlich Ascite Carcinoma (EAC) | 300 mg/kg | Significant increase in mean survival time | [2] |
| OBC | Swiss Albino Mice | Erhlich Ascite Carcinoma (EAC) | 300 mg/kg | Significant increase in mean survival time | [2] |
| MPA | Swiss Albino Mice | Dalton Lymphoma Ascites (DLA) | 300 mg/kg | Significant reduction in tumor volume and weight | [2] |
| OBC | Swiss Albino Mice | Dalton Lymphoma Ascites (DLA) | 300 mg/kg | Significant reduction in tumor volume and weight | [2] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation and replication of results.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-48 hours.
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]
In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Model)
The Ehrlich Ascites Carcinoma (EAC) model is a commonly used transplantable tumor model in mice to screen for potential anticancer agents.
-
Tumor Inoculation: Swiss albino mice are inoculated intraperitoneally with EAC cells.
-
Compound Administration: After 24 hours of inoculation, the test compounds are administered orally or intraperitoneally for a specified number of days. A control group receives the vehicle.
-
Monitoring: The animals are monitored for body weight, and the mean survival time is calculated.
-
Data Analysis: The antitumor effect is assessed by comparing the mean survival time of the treated group with the control group. An increase in lifespan is indicative of antitumor activity.[2]
Visualizing the Path from Bench to Preclinical
The following diagrams illustrate key concepts in the evaluation of these compounds.
Caption: Workflow from in vitro screening to in vivo evaluation.
Caption: Potential mechanism of action via PI3K/Akt pathway inhibition.
Conclusion
The successful translation of an in vitro active compound to an in vivo effective drug is a multifaceted process. While 1,2,4-triazol-3-amine derivatives, such as BCTA, have demonstrated potent cytotoxic effects against cancer cell lines in vitro, their in vivo efficacy is dependent on a host of pharmacokinetic and pharmacodynamic factors. The data presented here on related triazole derivatives highlights the importance of comprehensive preclinical evaluation. Future research should focus on elucidating the structure-activity relationships that govern both in vitro potency and in vivo bioavailability and efficacy to unlock the full therapeutic potential of this promising class of compounds.
References
Cross-Reactivity Profiling of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a framework for assessing the cross-reactivity profile of the novel compound 1,5-Dimethyl-1H-1,2,4-triazol-3-amine. Due to the absence of publicly available cross-reactivity data for this specific molecule, this document outlines a comprehensive strategy for its profiling. We present standardized experimental protocols and comparative data from structurally related triazole-based kinase inhibitors to serve as a benchmark. The methodologies and data formats are designed to guide researchers in generating a robust selectivity profile, a critical step in early-stage drug discovery and development.
Introduction
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. The triazole ring is a key feature in several approved drugs and clinical candidates, often targeting enzymes such as kinases due to its ability to form hydrogen bonds with the hinge region of the ATP-binding pocket.
Assessing the selectivity of a new chemical entity is paramount to understanding its potential therapeutic window and off-target liabilities. A promiscuous compound that interacts with multiple targets can lead to unforeseen side effects, while a highly selective one offers a more predictable pharmacological profile. This guide proposes a systematic approach to characterizing the cross-reactivity of this compound.
Proposed Cross-Reactivity Profiling Workflow
A tiered approach is recommended to efficiently profile the selectivity of this compound. The workflow begins with broad screening against a large panel of kinases, followed by more focused dose-response studies on identified hits, and finally, cellular assays to confirm on-target and off-target effects in a biological context.
Caption: Proposed workflow for cross-reactivity profiling.
Comparative Data from Alternative Triazole-Based Inhibitors
To provide context, the following tables summarize the cross-reactivity data for two publicly characterized kinase inhibitors containing a triazole scaffold. This data can serve as a benchmark for evaluating the selectivity of this compound.
Table 1: Selectivity Profile of a Promiscuous Pyrazole-Triazole Inhibitor
This compound demonstrates interaction with multiple kinases across different families.[1]
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| CDK2 | 99% | 4.6 | CMGC |
| CDK5 | 98% | 27.6 | CMGC |
| JNK3 | 98% | 26.1 | CMGC |
| VRK1 | 95% | 120 | CAMK |
| STK17B | 92% | 250 | CAMK |
| c-Src | 88% | 400 | TK |
| Aurora A | 75% | >1000 | Other |
| GSK3B | 60% | >1000 | CMGC |
Table 2: Selectivity Profile of a Selective Triazole-based CDK7 Inhibitor
In contrast, this compound shows high selectivity for its primary target, CDK7, with minimal off-target activity at the tested concentration.[2]
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| CDK7 | 98% | 15 | CMGC |
| CDK12 | 70% | 250 | CMGC |
| CDK13 | 65% | 400 | CMGC |
| CDK2 | <10% | >10,000 | CMGC |
| CDK9 | <5% | >10,000 | CMGC |
| PLK1 | <5% | >10,000 | Other |
| ERK1 | <5% | >10,000 | CMGC |
| PIM1 | <5% | >10,000 | CAMK |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key assays in the profiling workflow.
Broad Kinase Panel Screening (KINOMEscan™ Assay)
Objective: To perform a primary screen of the test compound against a large, representative panel of human kinases to identify initial off-target interactions.
Methodology:
-
The compound of interest, this compound, is dissolved in DMSO to a stock concentration of 10 mM.
-
The assay is performed using an active site-directed competition binding assay (KINOMEscan™). Kinases are tagged with DNA, and the test compound is incubated with the kinase-DNA conjugate and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding of the test compound. This is often converted to Percent Inhibition (% Inhibition = 100 - %Ctrl).
-
The screen is typically run at a single high concentration (e.g., 10 µM) to maximize the discovery of potential interactions.
IC50 Determination (Z'-LYTE™ Biochemical Assay)
Objective: To quantify the potency of the compound against kinases identified as hits in the primary screen.
Methodology:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
The assay is performed in a 384-well plate. Each well contains the kinase, a specific peptide substrate, and ATP.
-
The test compound dilutions are added to the wells, and the kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
A development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated peptide substrate.
-
Cleavage of the substrate disrupts FRET (Fluorescence Resonance Energy Transfer) between two fluorophores on the peptide. The ratio of emissions is calculated to determine the percentage of phosphorylated substrate.
-
Data are plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a four-parameter logistic curve fit.
Cellular Target Engagement (NanoBRET™ Assay)
Objective: To confirm that the compound engages its intended target(s) in a live-cell environment.
Methodology:
-
HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the active site of the kinase is added to the cells at a fixed concentration.
-
The test compound is then titrated into the cell suspension.
-
If the compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-fused kinase and the tracer.
-
The BRET ratio is measured using a plate reader. Data are plotted, and an IC50 value is calculated, representing the concentration of the compound required to displace 50% of the tracer.
Signaling Pathway Context
Triazole-based inhibitors frequently target kinases within critical cell signaling pathways. Understanding these pathways is essential for interpreting cross-reactivity data. For instance, off-target inhibition of CDKs can lead to cell cycle arrest, while inhibition of kinases in the MAPK pathway could affect cell proliferation and survival.
Caption: Potential inhibition points in the cell cycle pathway.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available, this guide provides a robust framework for its comprehensive profiling. By employing the outlined workflow, utilizing standardized protocols, and comparing results against established benchmarks from similar chemical entities, researchers can effectively characterize the selectivity of this novel compound. This systematic approach is crucial for advancing its development and understanding its therapeutic potential and potential safety liabilities.
References
Benchmarking 1,5-Dimethyl-1H-1,2,4-triazol-3-amine: A Comparative Analysis Against Known Aurora Kinase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical Aurora Kinase A inhibitor, 1,5-Dimethyl-1H-1,2,4-triazol-3-amine, against established inhibitors: Alisertib (MLN8237), MLN8054, and Tozasertib (VX-680). The data presented is synthesized from publicly available research to serve as a benchmark for evaluating novel compounds targeting the Aurora Kinase family.
Executive Summary
Aurora Kinase A is a critical regulator of mitotic progression and a validated therapeutic target in oncology.[1][2] Inhibition of Aurora Kinase A disrupts spindle formation, leading to mitotic arrest and apoptosis in cancer cells.[3][4] This guide compares the biochemical potency and cellular activity of this compound (hypothetical data) with Alisertib, MLN8054, and Tozasertib, providing a framework for assessing its potential as a novel therapeutic agent.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activities of the compared compounds against Aurora kinases and their effects on cancer cell proliferation.
Table 1: Biochemical Potency Against Aurora Kinases
| Compound | Target | IC50 / Ki (nM) | Selectivity (Aurora A vs. B) |
| This compound | Aurora A | 15 | >100-fold |
| Aurora B | >1500 | ||
| Alisertib (MLN8237) | Aurora A | 1.2[5][6] | >200-fold[7][8] |
| Aurora B | 396.5[6] | ||
| MLN8054 | Aurora A | 4[9] | >40-fold[9] |
| Aurora B | >160 | ||
| Tozasertib (VX-680) | Aurora A | 0.6 (Ki)[10] | ~30-fold |
| Aurora B | 18 (Ki)[11] | ||
| Aurora C | 4.6 (Ki)[11] |
Note: Data for this compound is hypothetical for benchmarking purposes.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) |
| This compound | HCT-116 | Colorectal Carcinoma | 85 |
| MV-4-11 | Acute Myeloid Leukemia | 40 | |
| Alisertib (MLN8237) | HCT-116 | Colorectal Carcinoma | 120[8] |
| MV-4-11 | Acute Myeloid Leukemia | 29 | |
| MLN8054 | HCT-116 | Colorectal Carcinoma | 110[12] |
| Tozasertib (VX-680) | HCT-116 | Colorectal Carcinoma | ~150[10] |
| MV-4-11 | Acute Myeloid Leukemia | <30[10] |
Note: Data for this compound is hypothetical for benchmarking purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[13][14]
Principle: The assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[14]
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the Aurora Kinase A enzyme, a suitable substrate (e.g., a synthetic peptide), and the test inhibitor (this compound or known inhibitors) at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 or MV-4-11) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50/GI50 value.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. promega.com [promega.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. ulab360.com [ulab360.com]
A Comparative Guide to Isomeric Purity Analysis of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact a drug's efficacy and safety profile. For 1,5-Dimethyl-1H-1,2,4-triazol-3-amine, a substituted aminotriazole, the presence of positional isomers, such as 1,3-Dimethyl-1H-1,2,4-triazol-3-amine, can arise during synthesis. Therefore, robust analytical methods are required to separate and quantify these closely related structures.
This guide provides a comparative overview of three principal analytical techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). While specific application notes for this exact compound are not prevalent, the methodologies presented here are based on established analytical practices for similar triazole derivatives and are designed to provide a strong foundation for method development and validation.
Comparison of Analytical Techniques
The choice of analytical technique depends on various factors, including the physicochemical properties of the isomers, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control vs. reference standard characterization).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Typical Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm). HILIC columns can also be effective.[1] | Capillary columns like 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm). | Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length).[2] |
| Sample Prep | Dissolution in a suitable solvent (e.g., mobile phase). Filtration may be required. | Derivatization is often necessary to increase volatility and thermal stability (e.g., silylation).[3] | Dissolution in background electrolyte. Filtration is critical. |
| Selectivity | High selectivity achievable through optimization of mobile phase composition, pH, and stationary phase chemistry. | Excellent resolving power, especially with long capillary columns. Selectivity is governed by the stationary phase and temperature program. | Extremely high separation efficiency. Selectivity is tuned by buffer pH, additives (e.g., cyclodextrins), and voltage.[4][5] |
| Sensitivity (LOD) | Typically in the low ng/mL to µg/mL range with UV detection.[6] | Can reach pg levels, especially with a mass spectrometry (MS) detector.[7] | Generally lower concentration sensitivity than HPLC or GC, but very high mass sensitivity (nanoliter injection volumes). |
| Analysis Time | 10-30 minutes per sample is common. | 15-45 minutes, depending on the temperature program. | Very fast separations, often under 10 minutes.[2] |
| Advantages | Robust, versatile, widely available, easily automated, suitable for non-volatile and thermally labile compounds. | High resolution, high sensitivity (especially with MS), well-established for purity analysis of small molecules. | High efficiency, minimal solvent consumption, rapid method development, orthogonal separation mechanism to HPLC.[5] |
| Disadvantages | Higher solvent consumption, potential for peak tailing with basic amines, resolution can be challenging for very similar isomers. | Not suitable for non-volatile or thermally unstable compounds, derivatization adds complexity and potential for error. | Lower concentration sensitivity, precision can be more challenging to control, requires careful sample cleanup. |
Experimental Protocols
Detailed experimental starting points are provided below. These protocols should be optimized for the specific application and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reversed-phase separation, which is a common starting point for polar amine compounds.
-
Instrumentation : HPLC system with a UV detector.
-
Column : SinoChrom ODS-BP C18 (4.6 × 200 mm, 5 μm) or equivalent.[6]
-
Mobile Phase : A mixture of methanol and water (e.g., 90:10 v/v) with a buffer such as 0.1% formic acid or 10 mM ammonium acetate to improve peak shape.[6]
-
Flow Rate : 1.0 mL/min.[6]
-
Column Temperature : 25°C.[6]
-
Detection : UV at 220 nm.
-
Injection Volume : 10 µL.[6]
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography with Mass Spectrometry (GC-MS) Method
Due to the polarity and low volatility of the amine, a derivatization step is included to ensure good chromatographic performance.
-
Instrumentation : GC system with a Mass Spectrometry (MS) detector.
-
Column : DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Injector Temperature : 250°C.
-
MS Transfer Line Temperature : 280°C.
-
Detection : MS in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions of the derivatized isomers.
-
Sample Preparation (Derivatization) :
-
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
Capillary Electrophoresis (CE) Method
This method leverages the potential for small differences in the charge-to-size ratio of the isomers at a controlled pH.
-
Instrumentation : Capillary Electrophoresis system with a UV detector.
-
Capillary : Uncoated fused-silica capillary, 50 cm total length (42.5 cm effective length), 50 µm i.d.[2]
-
Background Electrolyte (BGE) : 50 mM phosphate buffer at pH 4.8.[2] The pH should be optimized to maximize the charge difference between isomers.
-
Separation Voltage : -15 kV.[2]
-
Capillary Temperature : 25°C.
-
Detection : UV at 214 nm.
-
Injection : Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation : Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter.
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Caption: HPLC experimental workflow for isomeric purity analysis.
Caption: GC-MS workflow including the critical derivatization step.
Caption: Capillary Electrophoresis workflow for high-efficiency separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of triazoles from real samples with capillary electrophoresis | Charles Explorer [explorer.cuni.cz]
- 3. Gas chromatographic determination of nitrite in foods as trimethylsilyl derivative of 1H-benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of the voriconazole stereoisomers by capillary electrophoresis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe and compliant disposal of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine. The following procedures are based on established safety protocols for hazardous chemical waste and information derived from structurally related triazole compounds. It is imperative to treat this compound as hazardous waste and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all necessary safety measures are in place. This compound should be handled with care, assuming it may possess hazardous properties similar to other triazole derivatives.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1]
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Designate this compound as hazardous chemical waste.
-
Collect waste in its original container or a clearly labeled, sealed container suitable for hazardous materials.[3]
-
Crucially, do not mix this waste with other waste streams to avoid potentially dangerous chemical reactions.[3]
2. Container Management:
-
Keep waste containers tightly closed when not in use.[3]
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
3. Professional Disposal:
-
The disposal of this chemical waste must be conducted by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available. If a specific SDS for this compound is not available, communicate the chemical name and any known hazard information from related compounds.
-
Follow all instructions provided by the disposal company regarding packaging and labeling.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[3]
1. Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the immediate area.[3]
-
Restrict access to the spill site.[3]
2. Ventilate the Area:
-
Ensure the area is well-ventilated to disperse any airborne contaminants.[3]
3. Containment and Cleanup:
-
For dry spills: Carefully sweep or vacuum the material, avoiding dust generation.[2][3] A vacuum cleaner equipped with a HEPA filter is recommended.[2][3]
-
For liquid spills: Use an inert absorbent material to contain the spill.[3]
-
Collect all contaminated materials (absorbent, sweeping compound, etc.) and place them in a clearly labeled, sealed container for hazardous waste.[3]
4. Decontamination:
-
Thoroughly clean the spill area with soap and water.[3]
-
Collect all cleaning materials as hazardous waste.
Quantitative Data Summary
| Hazard Classification | Related Compound Example (3-Amino-1,2,4-triazole) | GHS Hazard Statement Codes |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Carcinogenicity | Suspected of causing cancer | H351 |
| Reproductive Toxicity | Suspected of damaging the unborn child | H361d |
| Hazardous to the Aquatic Environment (Long-term) | Toxic to aquatic life with long lasting effects | H411 |
Data is based on GHS classifications for the related compound 3-Amino-1,2,4-triazole and should be considered indicative for handling and disposal purposes.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
Disclaimer: No specific Safety Data Sheet (SDS) is available for 1,5-Dimethyl-1H-1,2,4-triazol-3-amine. The following guidance is based on the safety data of structurally analogous compounds, including 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-, 3-Amino-1,2,4-triazole (Amitrole), and 4-Amino-1,2,4-triazole. The toxicological properties of this compound have not been fully investigated, and it should be handled with caution as a potentially hazardous substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure laboratory safety.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for various handling scenarios is provided below.
| Scenario | Eyes/Face | Hands | Respiratory | Body |
| Weighing and preparing solutions | Safety glasses with side shields or chemical safety goggles.[1][2][3] | Nitrile gloves.[1][2] | NIOSH/MSHA-approved respirator with a particulate filter if dust is generated or if ventilation is inadequate.[1][4] | Laboratory coat.[3] |
| Running reactions under standard laboratory conditions | Safety glasses with side shields or chemical safety goggles.[1][3] | Nitrile gloves.[1][2] | Work in a well-ventilated area or a chemical fume hood.[1][3] | Laboratory coat.[3] |
| Transferring solutions | Safety glasses with side shields or chemical safety goggles.[1][3] | Nitrile gloves.[1][2] | Not generally required if performed in a well-ventilated area. | Laboratory coat.[3] |
| Handling waste | Safety glasses with side shields or chemical safety goggles.[1][3] | Nitrile gloves.[1][2] | Not generally required if containers are sealed. | Laboratory coat.[3] |
| Emergency spill cleanup | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates.[4] | Chemical-resistant apron or full-body suit.[4] |
Experimental Protocols
General Handling Precautions:
-
Avoid contact with skin and eyes.[5]
-
Do not breathe dust.[5]
-
Wash hands thoroughly after handling.[6]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Keep containers tightly closed when not in use.[6]
-
Avoid formation of dust.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
-
Do not empty into drains.[5]
-
Contaminated packaging should be treated as the product itself.
Visual Guides
The following diagrams illustrate the standard operating procedures and decision-making processes for the safe handling of this compound.
Caption: Workflow for handling this compound.
Caption: Decision matrix for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
